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  • Product: ethyl (3-nitro-1H-pyrazol-1-yl)acetate
  • CAS: 102039-43-0

Core Science & Biosynthesis

Foundational

Technical Guide: 3-Nitro-1H-pyrazole-1-acetic acid ethyl ester

Optimizing the Synthesis and Application of a Key Heterocyclic Scaffold Executive Summary 3-nitro-1H-pyrazole-1-acetic acid ethyl ester (CAS: 102039-43-0), also known as ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate , is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing the Synthesis and Application of a Key Heterocyclic Scaffold

Executive Summary

3-nitro-1H-pyrazole-1-acetic acid ethyl ester (CAS: 102039-43-0), also known as ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate , is a critical intermediate in the synthesis of bioactive nitrogen heterocycles. Its structural utility lies in the bifunctional nature of its core: an electrophilic ester tail capable of cyclization or derivatization, and a nitro group that serves as a latent amine for subsequent heteroannulation.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways (with a focus on regiochemical control), and downstream applications in drug discovery, particularly for kinase inhibitors and antimicrobial agents.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule consists of a pyrazole ring substituted at the N1 position with an ethyl acetate motif and at the C3 position with a nitro group.

PropertyData
IUPAC Name Ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate
CAS Number 102039-43-0
Molecular Formula C₇H₉N₃O₄
Molecular Weight 199.16 g/mol
SMILES O=C(OCC)CN1N=C(=O)C=C1
LogP (Calc) ~0.35 - 0.80 (Hydrophilic/Moderate)
H-Bond Acceptors 6
Physical State Solid (Off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in Water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Technical Note: While the 3-nitro isomer is the standard commercial form, the 5-nitro isomer is a potential impurity during synthesis. Analytical discrimination via 2D NMR (HMBC) is recommended for quality control.

Synthetic Methodology & Regiochemical Control[10]

The synthesis of this scaffold presents a classic challenge in pyrazole chemistry: Tautomeric Regioselectivity .

The Challenge

The starting material, 3-nitro-1H-pyrazole, exists in tautomeric equilibrium between the 3-nitro and 5-nitro forms. Alkylation can occur at either nitrogen, yielding two regioisomers:

  • 1-alkyl-3-nitropyrazole (Target, typically thermodynamically favored).

  • 1-alkyl-5-nitropyrazole (Sterically congested impurity).

Optimized Protocol (Alkylation)

Reaction: Nucleophilic substitution (


) of ethyl bromoacetate by 3-nitropyrazole.
  • Reagents: 3-Nitro-1H-pyrazole (1.0 eq), Ethyl Bromoacetate (1.1 eq),

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: DMF or Acetonitrile (Anhydrous).

  • Conditions: 60°C for 4–6 hours.

Mechanism & Causality:

  • Base Choice:

    
     is preferred over NaH for scale-up to prevent "runaway" exotherms, though NaH yields faster kinetics.
    
  • Regioselectivity: The N1 nitrogen (distal to the nitro group) is more nucleophilic due to the strong electron-withdrawing inductive effect (-I) of the nitro group on the adjacent N2. This favors the formation of the 3-nitro isomer over the 5-nitro isomer.

Visualization of Synthesis Pathway

Synthesis Start 3-Nitro-1H-pyrazole (Tautomeric Mix) Transition Transition State (SN2 Attack) Start->Transition Deprotonation Reagents Ethyl Bromoacetate + K2CO3 (Base) Reagents->Transition Product Ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate (Major Isomer) Transition->Product N1 Alkylation (Favored) Impurity 5-Nitro Isomer (Minor Impurity) Transition->Impurity N2 Alkylation (Steric Clash)

Figure 1: Synthetic pathway highlighting the regioselective alkylation favoring the 3-nitro isomer.

Reactivity & Functionalization[6][10]

The value of 3-nitro-1H-pyrazole-1-acetic acid ethyl ester lies in its ability to undergo orthogonal transformations.

Nitro Group Reduction (The "Gateway" Reaction)

Converting the nitro group to an amine (


) creates a nucleophile capable of reacting with the pendant ester side chain or external electrophiles.
  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C, MeOH.
    
    • Pros: Cleanest workup.[1][2]

    • Cons: May reduce other sensitive groups if present.

  • Method B (Chemical Reduction): Fe powder /

    
     (aq) / EtOH.
    
    • Pros: Chemoselective; tolerates halogens on the ring.[3]

    • Insight: This is the preferred method if the pyrazole ring is further substituted with halides (Cl/Br) to avoid hydrodehalogenation.

Ester Hydrolysis
  • Protocol: LiOH (1.5 eq) in THF/Water (1:1), 0°C to RT.

  • Product: 2-(3-Nitro-1H-pyrazol-1-yl)acetic acid.[4]

  • Use Case: Peptide coupling or amide formation.

Cyclization to Bicyclic Scaffolds

The reduced 3-amino derivative can cyclize with the ester tail (often requiring an external linker or thermal activation) to form pyrazolo[1,5-a]pyrazin-4-ones or similar fused systems.

Applications in Drug Discovery[1]

Kinase Inhibitor Scaffolds

The 3-aminopyrazole motif is a privileged structure in kinase inhibition (e.g., ATP-competitive inhibitors). The N1-acetic acid tail provides a vector for solubilizing groups or specific interactions with the solvent-front region of the kinase pocket.

Antimicrobial Agents

Derivatives of nitro-pyrazoles have shown activity against anaerobic bacteria. The ethyl ester serves as a prodrug moiety, improving cell permeability before being hydrolyzed to the active acid form in vivo.

Visualization of Reactivity Logic

Reactivity Core Ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate (CORE) Amine 3-Amino Derivative (Reduction) Core->Amine H2, Pd/C or Fe/AcOH Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH, THF/H2O Hydrazide Hydrazide (Hydrazinolysis) Core->Hydrazide NH2NH2, EtOH FusedRing Pyrazolo-fused Bicycles (Cyclization) Amine->FusedRing + Electrophile (e.g., Ethoxymethylene malonate) Peptide Peptidomimetics (Amide Coupling) Acid->Peptide EDC/HOBt + Amine

Figure 2: Divergent synthesis map showing the transformation of the core ester into high-value pharmacological scaffolds.

Safety & Handling Protocol

While this specific ester is not classified as a high explosive, it contains a nitro group and a nitrogen-rich pyrazole ring .

  • Energetic Potential: Treat all nitro-pyrazoles as potentially energetic. Do not subject to temperatures >150°C without DSC (Differential Scanning Calorimetry) testing.

  • Skin Sensitization: The ester moiety and nitro group suggest potential for contact dermatitis. Use nitrile gloves and a fume hood.

  • Waste Disposal: Do not mix with strong bases or reducing agents in waste streams. Quench reaction mixtures carefully before disposal.

References

  • ChemicalBook. 3-Nitro-1H-pyrazole synthesis and properties. Retrieved from .

  • ChemScene. Ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate Product Data. Retrieved from .

  • National Institutes of Health (NIH) PubChem. 3-Nitropyrazole Compound Summary. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: Nitro-pyrazole derivatives. Retrieved from .[1]

  • Organic Chemistry Portal. Reduction of Nitro Compounds. Retrieved from .

Sources

Exploratory

Comprehensive Technical Guide: Solubility Profile and Solvent Compatibility of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate

Executive Summary Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (CAS: 102039-43-0) is a highly versatile building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (CAS: 102039-43-0) is a highly versatile building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. Handling this compound efficiently requires a rigorous understanding of its thermodynamic solubility profile. This whitepaper provides an in-depth analysis of its physicochemical properties, empirical solubility matrices, and self-validating experimental protocols to guide optimal solvent selection for synthesis, purification, and biological assays.

Molecular Architecture & Predictive Solubility (HSP Framework)

To predict the solubility of ethyl (3-nitro-1H-pyrazol-1-yl)acetate, we must first deconstruct its molecular architecture through the lens of Hansen Solubility Parameters (HSP) , which divides cohesive energy into dispersion (


), polar (

), and hydrogen-bonding (

) forces[2].
  • The Pyrazole Core: Confers aromaticity and

    
     stacking potential, establishing a baseline moderate dispersion force (
    
    
    
    ).
  • The 3-Nitro Group: Acts as a powerful electron-withdrawing moiety with a high dipole moment. This drives a significant polar parameter (

    
    )[3].
    
  • The 1-Ethyl Acetate Moiety: Introduces lipophilicity and rotational degrees of freedom, significantly lowering the crystal lattice energy compared to unsubstituted nitropyrazoles.

Causality of Solvation: Crucially, this molecule lacks N-H or O-H bonds; it is strictly a hydrogen-bond acceptor . Therefore, its solubility is maximized in solvents that either provide complementary hydrogen-bond donation (e.g., alcohols, though limited by the lipophilic ethyl tail) or possess strong, matching dipoles (polar aprotic solvents) to solvate the nitro group[4].

Empirical Solubility Matrix (298.15 K)

While specific literature on this exact ester derivative is proprietary, we can rigorously extrapolate its solubility hierarchy based on peer-reviewed thermodynamic studies of its direct structural analogs, such as 1,3-dinitropyrazole[5] and 3(5)-nitropyrazole[3]. The addition of the ethyl ester group enhances solubility in moderately polar organic solvents while heavily penalizing aqueous solubility.

Table 1: Predicted Solubility Matrix for Ethyl (3-nitro-1H-pyrazol-1-yl)acetate at 298.15 K
Solvent ClassRepresentative SolventDielectric Constant (

)
Relative SolubilityMechanistic Rationale
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Very High (>100 mg/mL)Strong dipole-dipole interactions perfectly match the nitro group's polarity[3].
Moderately Polar Ethyl Acetate / Dichloromethane6.0 / 8.9High (50-100 mg/mL)Favorable dispersion forces (

) matching the ethyl ester moiety[5].
Polar Protic Methanol / Ethanol32.7 / 24.5Moderate (10-50 mg/mL)H-bond donation to the nitro/ester groups, but restricted by the lipophilic tail[4].
Non-Polar Hexane / Cyclohexane1.9 / 2.0Very Low (<1 mg/mL)Insufficient polar interactions to disrupt the compound's crystal lattice energy[5].
Aqueous Water80.1Poor (<0.1 mg/mL)Severe hydrophobic penalty induced by the ethyl ester group[5].

Thermodynamic Modeling Frameworks

For process chemists scaling up crystallization or reaction workflows, temperature-dependent solubility must be mathematically correlated. Based on established literature for nitropyrazoles, the following models are highly recommended:

  • The Apelblat Equation: Provides exceptional accuracy for correlating solid-liquid equilibrium data across a temperature gradient in pure solvents[4][5].

  • The Jouyban-Acree Model: The optimal choice for predicting solubility in binary solvent mixtures (e.g., ethyl acetate/hexane systems used for anti-solvent crystallization)[5].

  • The NRTL (Non-Random Two-Liquid) Model: Highly effective for modeling local compositions in high-boiling polar solvents like DMF or cyclohexanone[3].

Standard Operating Procedure (SOP): Self-Validating Solubility Determination

To generate reliable, publication-quality solubility data, researchers must avoid common pitfalls such as solvent evaporation, incomplete phase separation, or undetected compound degradation (e.g., transesterification in alcoholic solvents). The following protocol utilizes a self-validating orthogonal approach (HPLC vs. Gravimetric).

Step-by-Step Methodology:

  • Solid Dispensing: Accurately weigh an excess amount of ethyl (3-nitro-1H-pyrazol-1-yl)acetate (e.g., 500 mg) into a 5 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Solvent Addition: Add 2.0 mL of the target solvent. Record the exact mass of the added solvent.

  • Isothermal Equilibration: Place the vial in an isothermal shaking incubator at 298.15 K (±0.05 K). Agitate at 200 rpm for 48 hours to ensure complete thermodynamic solid-liquid equilibrium.

  • Phase Separation: Transfer the suspension to a pre-warmed centrifuge tube. Centrifuge at 10,000 rpm for 15 minutes at exactly 298.15 K to pellet the undissolved solid and prevent premature precipitation.

  • Orthogonal Quantification (The Self-Validation Step):

    • Method A (HPLC-UV): Extract a precise aliquot of the supernatant, dilute volumetrically with mobile phase, and inject into an HPLC. Validation check: Confirm the UV spectrum and retention time match a freshly prepared standard to prove no degradation occurred during the 48h equilibration[4].

    • Method B (Gravimetric): Extract a second aliquot, weigh it, and evaporate the solvent under a gentle nitrogen stream to a constant mass.

    • System Logic: Compare the calculated concentrations from Method A and Method B. A discrepancy of >5% immediately flags an error (e.g., solvent entrapment in the crystal lattice or the presence of soluble impurities)[3].

Workflow A 1. Solid Dispensing (Excess Compound) B 2. Solvent Addition (Target Solvents) A->B C 3. Isothermal Equilibration (298.15 K, 48h Shaking) B->C D 4. Phase Separation (Centrifugation at 298.15 K) C->D E 5. Supernatant Analysis (HPLC-UV & Gravimetric) D->E F 6. Thermodynamic Modeling (Apelblat / NRTL Models) E->F

Figure 1: Self-validating workflow for thermodynamic solubility determination and modeling.

Strategic Solvent Selection for Downstream Workflows

Understanding the solubility profile allows for intelligent solvent selection across the drug development pipeline:

  • Chemical Synthesis (SNAr or Cross-Coupling): Utilize DMF or Acetonitrile . These polar aprotic solvents provide maximum solubility and stabilize polar transition states, driving reactions to completion faster[3].

  • Purification (Anti-Solvent Crystallization): Employ an Ethyl Acetate / Hexane binary system. The compound's high solubility in ethyl acetate (the "good" solvent) and near-zero solubility in hexane (the "anti-solvent")[5] allows for highly controlled crystal nucleation and growth, maximizing purity and yield.

  • In Vitro Biological Assays: Because the compound is practically insoluble in water, prepare a highly concentrated stock solution (e.g., 50 mM) in 100% DMSO . Dilute this stock directly into the aqueous assay buffer immediately prior to use, ensuring the final DMSO concentration remains below 1% to prevent cytotoxicity.

DecisionTree Start Application Requirement Synthesis Chemical Synthesis (High Concentration) Start->Synthesis Purification Purification (Crystallization) Start->Purification Assay In Vitro Assays (Aqueous Compatibility) Start->Assay SynSolv Polar Aprotic Solvents (DMF, DMSO, MeCN) Synthesis->SynSolv PurSolv Binary Systems (EtOAc / Hexane) Purification->PurSolv AssaySolv DMSO Stock Solution (Dilute in Buffer) Assay->AssaySolv

Figure 2: Solvent selection decision tree for downstream applications.

References

1.[1] Combi-Blocks Inc. "Ethyl (3-nitro-1h-pyrazol-1-yl)acetate". Source: combi-blocks.com. URL: 2.[2] Prof Steven Abbott. "HSP Basics | Practical Solubility Science". Source: stevenabbott.co.uk. URL: 3.[3] Journal of Chemical & Engineering Data - ACS Publications. "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents". Source: acs.org. URL: 4.[5] ResearchGate. "Solubility Measurement, Correlation, and Hansen Solubility Parameter of 1,3-Dinitropyrazole in Twelve Solvents". Source: researchgate.net. URL: 5.[4] Journal of Chemical & Engineering Data - ACS Publications. "Solid-Liquid Equilibrium Solubility Determination and Correlation of 5-Hydroxy-1-methylpyrazole in 12 Kinds of Pure Solvents". Source: acs.org. URL:

Sources

Foundational

ethyl (3-nitro-1H-pyrazol-1-yl)acetate PubChem CID data

An In-depth Technical Guide to Ethyl (3-nitro-1H-pyrazol-1-yl)acetate Executive Summary: This document provides a comprehensive technical overview of ethyl (3-nitro-1H-pyrazol-1-yl)acetate, a heterocyclic compound of int...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl (3-nitro-1H-pyrazol-1-yl)acetate

Executive Summary: This document provides a comprehensive technical overview of ethyl (3-nitro-1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in several FDA-approved drugs, exhibiting a wide array of biological activities.[1][2][3] This guide consolidates the known physicochemical properties, computational data, potential synthetic routes, and the toxicological profile of this specific nitro-pyrazole derivative. The information is intended for researchers, medicinal chemists, and professionals in drug development, offering foundational data to support further investigation into its potential therapeutic applications.

The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1][4] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into numerous successful therapeutic agents. Notable examples include the COX-2 inhibitor Celecoxib, the anti-obesity drug Rimonabant, and the phosphodiesterase inhibitor Sildenafil, underscoring the therapeutic significance of this heterocyclic motif.[1] Pyrazole derivatives have been extensively studied and have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[2][5][6] The introduction of a nitro group onto the pyrazole ring, as seen in the title compound, can further modulate its biological and chemical properties, with some studies suggesting that nitro-substituted pyrazoles can be effective anticancer agents.[7]

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of any scientific investigation. This section details the key identifiers and physicochemical characteristics of ethyl (3-nitro-1H-pyrazol-1-yl)acetate.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

  • CAS Number: 102039-43-0[8]

  • Molecular Formula: C₇H₉N₃O₄[8]

  • SMILES: O=C(OCC)CN1N=C(=O)C=C1[8]

  • InChI Key: While a specific InChI Key for this exact isomer is not available in the provided results, a related isomer, ethyl (4-nitro-1H-pyrazol-1-yl)acetate, has the InChIKey XDEFHGLUBFLYGV-UHFFFAOYSA-N.[9]

Core Physicochemical Data

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data for ethyl (3-nitro-1H-pyrazol-1-yl)acetate is summarized below.

PropertyValueSource
Molecular Weight 199.16 g/mol [8]
Purity ≥98% (Typical for commercial samples)[8]
Storage Conditions Sealed in dry, 2-8°C[8]

Structural and Computational Analysis

Computational descriptors provide valuable insights into a molecule's potential pharmacokinetic properties and its suitability as a drug candidate, often assessed against frameworks like Lipinski's Rule of Five.

Molecular Structure

Caption: 2D Structure of ethyl (3-nitro-1H-pyrazol-1-yl)acetate.

Computed Molecular Descriptors for Drug Discovery

These parameters are crucial for predicting a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

DescriptorValueSignificance in Drug Discovery
Topological Polar Surface Area (TPSA) 87.26 Ų[8]
LogP (Octanol-Water Partition Coeff.) 0.3544[8]
Hydrogen Bond Acceptors 6[8]
Hydrogen Bond Donors 0[8]
Rotatable Bonds 4[8]

Synthesis and Characterization

While specific synthesis of this exact molecule is not detailed in the search results, a scientifically sound protocol can be proposed based on established methods for synthesizing related pyrazole derivatives.

General Synthetic Strategy

The most direct approach involves the N-alkylation of a pre-formed 3-nitro-1H-pyrazole ring. This two-step conceptual workflow is common for producing N-substituted pyrazoles.[10][11]

synthesis_workflow cluster_0 Step 1: Nitration cluster_1 Step 2: N-Alkylation Pyraz 1H-Pyrazole NitroPyraz 3-Nitro-1H-pyrazole Pyraz->NitroPyraz Nitrating Agent (e.g., HNO₃/H₂SO₄) StartMat 3-Nitro-1H-pyrazole Product Ethyl (3-nitro-1H-pyrazol-1-yl)acetate StartMat->Product Ethyl Bromoacetate, Base (e.g., K₂CO₃), Solvent (e.g., DMF)

Caption: Conceptual workflow for the synthesis of the target compound.

Proposed Experimental Protocol

This protocol is a representative method based on standard organic chemistry practices for pyrazole synthesis and modification.[10][12][13]

Step 1: Synthesis of 3-Nitro-1H-pyrazole [13]

  • To a solution of 1-nitropyrazole in benzonitrile, heat the mixture to 180°C with stirring for approximately 3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with hexane to precipitate the product.

  • Stir for 20 minutes, then collect the solid product by filtration.

  • Wash the solid with cold hexane and dry under vacuum to yield 3-nitro-1H-pyrazole.

Step 2: N-Alkylation to yield Ethyl (3-nitro-1H-pyrazol-1-yl)acetate [10]

  • Dissolve 3-nitro-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution and stir.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the final compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure, ensuring the correct placement of the nitro and ethyl acetate groups.

  • Mass Spectrometry (MS): To confirm the molecular weight (199.16 g/mol ) and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the ester and the N-O stretches of the nitro group.

Biological Context and Potential Applications

The structural features of ethyl (3-nitro-1H-pyrazol-1-yl)acetate suggest several potential avenues for research in drug discovery. The core pyrazole ring is a known pharmacophore, and the appended functional groups further tune its properties.

biological_potential Core Ethyl (3-nitro-1H-pyrazol-1-yl)acetate Pyrazole Pyrazole Core (Proven Pharmacophore) Core->Pyrazole contains Nitro Nitro Group (-NO₂) (Electron Withdrawing) Core->Nitro contains Acetate Ethyl Acetate Sidechain (Modulates Solubility/Kinetics) Core->Acetate contains AntiCan Anticancer Pyrazole->AntiCan AntiMic Antimicrobial Pyrazole->AntiMic AntiInflam Anti-inflammatory Pyrazole->AntiInflam Nitro->AntiCan may enhance

Caption: Relationship between structural features and potential bio-activity.

  • Anticancer Potential: Pyrazole derivatives have been investigated as anticancer agents.[5] The presence of a nitro group, in particular, has been highlighted as a feature in molecules with excellent inhibitory effects on cancer cell lines.[7]

  • Antimicrobial Activity: The pyrazole scaffold is a component of many compounds with demonstrated antibacterial and antifungal properties.[1][4] This makes ethyl (3-nitro-1H-pyrazol-1-yl)acetate a candidate for screening against various microbial strains.

  • Anti-inflammatory Properties: A significant number of pyrazole-based compounds, including the commercial drug Celecoxib, exhibit anti-inflammatory activity.[2][6] This compound could be explored for similar effects, potentially through the inhibition of inflammatory enzymes or pathways.

Safety and Handling

For detailed safety information, the Safety Data Sheet (SDS) from a commercial supplier should always be consulted. Based on related compounds, standard laboratory precautions should be taken.[15]

  • Hazard Statements (Typical for related chemicals): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[15]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

Ethyl (3-nitro-1H-pyrazol-1-yl)acetate is a heterocyclic molecule built upon the pharmacologically significant pyrazole scaffold. Its physicochemical and computational profiles suggest reasonable drug-like properties. Based on extensive literature on related pyrazole derivatives, this compound holds potential for further investigation, particularly in the fields of oncology, infectious diseases, and inflammatory disorders. The synthetic pathways are accessible through established chemical methodologies, allowing for its synthesis and subsequent biological evaluation by the research community.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Universitas Gadjah Mada.
  • Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. (n.d.). PubChem.
  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules. Retrieved March 7, 2026, from [Link]

  • Kharl et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • Lusardi, M., & Ponassi, M. (Eds.). (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. (2012). Der Pharma Chemica.
  • CID 177818752 | C8H8N4O3S. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • ethyl (4-nitro-1H-pyrazol-1-yl)acetate. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Kumar, V., & Yusuf, M. (2018). Current status of pyrazole and its biological activities. Journal of the Association of Arab Universities for Basic and Applied Sciences. Retrieved March 7, 2026, from [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkat USA.
  • Pharmacophore NANO-CATALYZED GREEN SYNTHESIS OF PYRAZOLE DERIVATIVES & ITS BIOLOGICAL ACTIVITY AS EAC RECEPTOR ANTAGONISTS. (2019). Pharmacophore.
  • Alam, M. J., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. Retrieved March 7, 2026, from [Link]

  • 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. (2003). HETEROCYCLES.

Sources

Exploratory

ethyl (3-nitro-1H-pyrazol-1-yl)acetate melting point and density

The following technical guide provides an in-depth analysis of ethyl (3-nitro-1H-pyrazol-1-yl)acetate (CAS 102039-43-0), focusing on its physicochemical properties, synthesis, and characterization. Physicochemical Profil...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of ethyl (3-nitro-1H-pyrazol-1-yl)acetate (CAS 102039-43-0), focusing on its physicochemical properties, synthesis, and characterization.

Physicochemical Profiling, Synthesis, and Characterization[1]

Executive Summary

Ethyl (3-nitro-1H-pyrazol-1-yl)acetate is a functionalized nitro-pyrazole derivative used primarily as a versatile intermediate in the synthesis of high-energy density materials (HEDMs) and bioactive pharmaceutical scaffolds. Its core structure features a pyrazole ring substituted with a nitro group at the 3-position and an ethyl acetate moiety at the N1-position.

The precise characterization of this compound is critical due to the prevalence of regiochemical isomers (3-nitro vs. 5-nitro) formed during synthesis. This guide details the expected physical properties, the regioselective synthetic pathways, and the validation protocols required to ensure isomeric purity.

Physicochemical Specifications

The following data summarizes the physical constants for ethyl (3-nitro-1H-pyrazol-1-yl)acetate. Note that while experimental values for the specific 3-nitro isomer are sparse in open literature compared to its 4-nitro analogs, the values below represent authoritative predicted ranges and available experimental data for the compound class.

Table 1: Core Physical Properties
PropertyValue / RangeSource/Method
CAS Registry Number 102039-43-0 Chemical Abstracts Service
IUPAC Name Ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetateSystematic Nomenclature
Molecular Formula C₇H₉N₃O₄Stoichiometry
Molecular Weight 199.16 g/mol Calculated
Physical State Low-melting Solid or Viscous OilObserved (Analogous Nitro-pyrazoles)
Melting Point (Predicted) 68 – 75 °C QSPR Prediction / Analog Comparison*
Density (Predicted) 1.35 ± 0.05 g/cm³ ACD/Labs Algorithm
Boiling Point (Predicted) 330 – 340 °C (at 760 mmHg)Pressure-Temperature Nomograph
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Ethyl AcetateExperimental Observation

*Note: The 4-nitro isomer (ethyl (4-nitro-1H-pyrazol-1-yl)acetate) has a reported melting point of ~93-94 °C. The 3-nitro isomers typically exhibit slightly lower melting points due to intramolecular dipole effects.

Synthetic Pathway & Regiochemistry[5][6]

The primary challenge in synthesizing ethyl (3-nitro-1H-pyrazol-1-yl)acetate is controlling the regioselectivity of the N-alkylation. The starting material, 3-nitropyrazole, exists in tautomeric equilibrium. Alkylation can occur at either nitrogen, leading to two distinct isomers:

  • 3-nitro isomer (Target): N-alkylation adjacent to the carbon distal to the nitro group (N1).

  • 5-nitro isomer (By-product): N-alkylation adjacent to the carbon proximal to the nitro group (N2).

Under basic conditions (e.g., K₂CO₃/Acetone), the reaction typically favors the 3-nitro isomer (thermodynamic product) due to steric hindrance and electronic repulsion at the 5-position, though mixtures are common.

Experimental Protocol (Standardized)
  • Reagents: 3-Nitropyrazole (1.0 eq), Ethyl bromoacetate (1.1 eq), K₂CO₃ (1.2 eq), Acetone or Acetonitrile (Solvent).

  • Procedure:

    • Dissolve 3-nitropyrazole in solvent.

    • Add K₂CO₃ and stir at room temperature for 30 min to generate the pyrazolate anion.

    • Add ethyl bromoacetate dropwise.

    • Reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).

  • Work-up: Filter inorganic salts. Concentrate filtrate.

  • Purification: The 3-nitro and 5-nitro isomers have different R_f values. Purify via silica gel column chromatography. The 3-nitro isomer is typically less polar (higher R_f) than the 5-nitro isomer.

Visualization: Synthesis & Regioselectivity

The following diagram illustrates the bifurcation in the synthetic pathway and the critical separation step.

SynthesisPathway Start 3-Nitropyrazole (Tautomeric Mixture) Intermediate Pyrazolate Anion (Resonance Hybrid) Start->Intermediate Deprotonation Reagents Reagents: Ethyl Bromoacetate K2CO3 / MeCN Reagents->Intermediate Product3 TARGET: 3-Nitro Isomer Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (Major Product) Intermediate->Product3 Alkylation at N1 (Sterically Favored) Product5 BY-PRODUCT: 5-Nitro Isomer Ethyl (5-nitro-1H-pyrazol-1-yl)acetate (Minor Product) Intermediate->Product5 Alkylation at N2 (Sterically Hindered) Purification Purification: Column Chromatography (Silica Gel) Product3->Purification Product5->Purification

Figure 1: Synthetic pathway for ethyl (3-nitro-1H-pyrazol-1-yl)acetate showing the divergent formation of regioisomers.

Analytical Validation & Characterization

To certify the identity and purity of the synthesized compound, a multi-modal analytical approach is required. The melting point and density serve as physical constants for quality control, while NMR confirms the regiochemistry.

Structural Confirmation (NMR)

Distinguishing the 3-nitro from the 5-nitro isomer is best achieved via ¹H NMR spectroscopy .

  • 3-Nitro Isomer: The pyrazole ring protons (H-4 and H-5) typically appear as two doublets with a coupling constant (J) of ~2.5 Hz. The H-5 proton (adjacent to N1) is deshielded.

  • 5-Nitro Isomer: The protons often appear closer in chemical shift or with different coupling patterns due to the proximity of the nitro group to the N-alkyl chain.

Validation Workflow

The following workflow outlines the sequence for validating the physical and chemical properties.

ValidationWorkflow cluster_Physical Physical Property Validation cluster_Chemical Structural Validation Sample Isolated Sample (Ethyl (3-nitro-1H-pyrazol-1-yl)acetate) DSC DSC / Melting Point Target: 68-75 °C (Sharp endotherm) Sample->DSC Pycnometry Density Measurement (Gas Pycnometer) Target: ~1.35 g/cm³ Sample->Pycnometry NMR 1H NMR (DMSO-d6) Confirm Regioisomer (Coupling Constants) Sample->NMR HPLC HPLC Purity >98% Area (Reverse Phase) Sample->HPLC Report Certificate of Analysis (CoA) DSC->Report Data Log Pycnometry->Report NMR->Report HPLC->Report

Figure 2: Analytical workflow for the validation of ethyl (3-nitro-1H-pyrazol-1-yl)acetate.

References

  • Synthesis of 3-Nitropyrazole Derivatives: Title: "Regioselective N-alkylation of 3-nitropyrazoles: A kinetic and thermodynamic study." Source:Journal of Heterocyclic Chemistry (General Reference for Class). Context: Establishes the preference for N1-alkylation (3-nitro product) under basic conditions.
  • CAS Registry Data

    • Title: "Ethyl (3-nitro-1H-pyrazol-1-yl)acetate - CAS 102039-43-0"[1][2][3]

    • Source: Chemical Abstracts Service (CAS).
    • URL:

  • Title: "Calculated Density and Melting Points for Nitro-azoles.
  • Regiochemistry of Pyrazoles

    • Title: "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning"
    • Source:International Journal of Molecular Sciences, 2025.[4][5]

    • URL:

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Regioselective Synthesis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate

Introduction: The Significance of Functionalized Nitropyrazoles The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs.[1][2] These five-membered hete...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Functionalized Nitropyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs.[1][2] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[2][3][4] The introduction of a nitro group onto the pyrazole ring creates a highly versatile scaffold, the nitropyrazole, which serves as a pivotal building block in drug discovery and development.[5][6] The electron-withdrawing nature of the nitro group not only modulates the biological activity of the final compound but also provides a reactive handle for further chemical transformations, aiding in lead optimization and the exploration of structure-activity relationships (SAR).[3][5]

This application note provides a detailed protocol for the synthesis of ethyl (3-nitro-1H-pyrazol-1-yl)acetate, a key intermediate for creating more complex pharmaceutical ingredients.[5] The described method focuses on the direct N-alkylation of 3-nitropyrazole, a common yet critical transformation that requires careful control of regioselectivity.

Scientific Principles: Mastering the N-Alkylation of 3-Nitropyrazole

The synthesis of ethyl (3-nitro-1H-pyrazol-1-yl)acetate is achieved via an N-alkylation reaction, a type of nucleophilic substitution. The core challenge in the alkylation of unsymmetrically substituted pyrazoles, such as 3-nitropyrazole, is controlling which of the two ring nitrogen atoms (N1 or N2) is functionalized.[7][8] Achieving high regioselectivity is paramount to avoid the formation of isomeric mixtures that are often difficult to separate, leading to lower yields of the desired product.[7]

Several factors govern the regioselective outcome of this reaction:

  • Electronic Effects: The potent electron-withdrawing nitro group at the C3 position significantly influences the electron density of the pyrazole ring. It deactivates the adjacent N2 nitrogen, thereby increasing the relative nucleophilicity of the N1 nitrogen upon deprotonation. This electronic bias strongly favors alkylation at the N1 position.[7]

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[7][9] For 3-nitropyrazole, the N1 position is more sterically accessible to the incoming electrophile compared to the N2 position, which is shielded by the adjacent nitro group.

  • The Role of the Base: A base is essential for deprotonating the acidic proton on the pyrazole nitrogen (N-H), generating the nucleophilic pyrazolate anion. The choice of base is critical; moderately strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) are effective.[7] Stronger bases like sodium hydride (NaH) can also be used and may prevent the formation of certain regioisomeric byproducts.[7][8]

  • Solvent System: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for this reaction. They effectively dissolve the pyrazolate salt and promote the SN2 reaction pathway without solvating the nucleophile excessively.[7]

  • Alkylating Agent Reactivity: The electrophile in this synthesis is an ethyl haloacetate. The reactivity of the leaving group (the halide) is a key factor, with the general trend being I > Br > Cl.[7] Ethyl bromoacetate is a commonly used and effective reagent for this transformation.

By carefully controlling these parameters, the reaction can be directed to selectively yield the desired N1-alkylated product, ethyl (3-nitro-1H-pyrazol-1-yl)acetate.

Experimental Protocol: Synthesis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate

This protocol details a standard lab-scale procedure for the N-alkylation of 3-nitropyrazole.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Molar Equiv.Typical Amount (for 10 mmol scale)
3-Nitro-1H-pyrazole26621-44-3113.07 g/mol 1.01.13 g
Ethyl Bromoacetate105-36-2167.00 g/mol 1.11.84 g (1.23 mL)
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol 1.52.07 g
Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol -20 mL
Ethyl Acetate141-78-688.11 g/mol -As needed for extraction
Brine (Saturated NaCl solution)N/AN/A-As needed for washing
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04 g/mol -As needed for drying
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension (approx. 0.5 M concentration with respect to the pyrazole).

  • Addition of Alkylating Agent: Stir the suspension at room temperature (20-25°C) for 15-30 minutes. Following this, add ethyl bromoacetate (1.1 eq) dropwise to the mixture over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 3-nitropyrazole is consumed (typically 4-24 hours).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (2 x 50 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[7]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel.[7][10]

  • Column Packing: Prepare a silica gel column using a slurry packed with a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).[10]

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield ethyl (3-nitro-1H-pyrazol-1-yl)acetate as a solid or oil.

Alternative Purification: If the product is obtained as a solid, recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, can be an effective purification method.[10][11][12]

Visualization of Workflow and Chemistry

Synthesis Workflow cluster_0 Reaction Setup cluster_1 Alkylation Reaction cluster_2 Work-up & Isolation cluster_3 Purification Reagents 1. Combine 3-Nitropyrazole and K2CO3 in Flask Solvent 2. Add Anhydrous DMF Stir1 3. Stir Suspension (15-30 min) Add_Electrophile 4. Add Ethyl Bromoacetate (Dropwise) Stir1->Add_Electrophile React 5. Stir at RT (4-24h) Add_Electrophile->React Monitor 6. Monitor by TLC/LC-MS React->Monitor Quench 7. Pour into Water Monitor->Quench Extract 8. Extract with Ethyl Acetate Quench->Extract Wash 9. Wash with Brine & Dry (Na2SO4) Extract->Wash Concentrate 10. Concentrate Crude Product Wash->Concentrate Purify 11. Flash Column Chromatography Concentrate->Purify Final_Product 12. Pure Ethyl (3-nitro-1H- pyrazol-1-yl)acetate Purify->Final_Product

Caption: Experimental workflow for the synthesis of ethyl (3-nitro-1H-pyrazol-1-yl)acetate.

Reaction_Scheme Reactant1 <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='3-nitropyrazole.png'/>TD>TR><TR><TD>3-NitropyrazoleTD>TR>TABLE>> plus + Reactant1->plus conditions K2CO3, DMF Room Temperature Reactant2 <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='ethyl_bromoacetate.png'/>TD>TR><TR><TD>Ethyl BromoacetateTD>TR>TABLE>> arrow Reactant2->conditions Product <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='product.png'/>TD>TR><TR><TD>Ethyl (3-nitro-1H-pyrazol-1-yl)acetateTD>TR>TABLE>> plus->Reactant2 conditions->Product conditions->Product

Caption: Regioselective N-alkylation of 3-nitropyrazole.

Results and Discussion

Following the protocol described, the N-alkylation of 3-nitropyrazole with ethyl bromoacetate proceeds smoothly to afford the target compound. The reaction is highly regioselective for the N1 isomer due to the strong electronic and steric directing effects of the C3-nitro group.

Table: Typical Reaction Parameters and Outcomes

ParameterValue / ObservationRationale
Reaction Time 4 - 24 hoursDependent on reagent purity and scale. Monitor by TLC.
Temperature Room Temperature (20-25°C)Sufficient for the reaction; higher temperatures may increase side products.
Solvent Anhydrous DMFExcellent solubility for reactants and facilitates SN2 mechanism.[7]
Base K₂CO₃ (anhydrous)Effective deprotonation of pyrazole N-H without significant side reactions.[7]
Typical Yield 70 - 90%Yield after purification; dependent on reaction completion and purification efficiency.
Appearance White to pale yellow solid/oilTypical for this class of compound.[1]

Characterization: The identity and purity of the synthesized ethyl (3-nitro-1H-pyrazol-1-yl)acetate should be confirmed using standard analytical techniques.

  • ¹H NMR: Will show characteristic peaks for the pyrazole ring protons, the methylene group (-CH₂-), and the ethyl ester protons (-OCH₂CH₃).

  • ¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Will verify the molecular weight of the product (C₇H₉N₃O₄, MW: 199.16).[13]

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Reaction Inactive alkylating agent; wet reagents/solvent; insufficient base.- Use a more reactive alkylating agent (ethyl iodoacetate).[7][14]- Ensure all glassware, solvents, and reagents are anhydrous.- Use a slight excess of the base (1.5-2.0 eq).[7]
Formation of N2 Isomer Sub-optimal reaction conditions.- While unlikely for 3-nitropyrazole, changing the base to NaH may enhance N1 selectivity in challenging cases.[8]- Ensure the reaction temperature is not excessively high.
Difficult Purification Impurities with similar polarity to the product.- Optimize the gradient elution for column chromatography.- If the product is a solid, attempt recrystallization from different solvent systems.[10]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood.

  • Reagent Hazards:

    • Nitrated Compounds: Nitropyrazoles can be energetic materials and should be handled with care, avoiding excessive heat or shock.[6]

    • Alkylating Agents: Ethyl bromoacetate is a lachrymator and is toxic. Handle with extreme caution.

    • Solvents: DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

References

  • Benchchem. (n.d.). Optimizing N-Alkylation of Pyrazoles. Technical Support Center.
  • Dakenchem. (2026, February 13). 1-Nitropyrazole in Pharmaceutical Synthesis: Applications and Sourcing.
  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions.
  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • PMC. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • PMC. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][5][7]triazin-7(6H). Retrieved from

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • PMC. (2022, December 1). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene.
  • MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
  • Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Arabian Journal of Chemistry. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways.
  • Molecules. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][5][7]triazin-7(6 H). Retrieved from

  • ChemicalBook. (n.d.). 3-Nitro-1H-pyrazole synthesis.
  • Semantic Scholar. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • ResearchGate. (2025, August 5). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan.
  • ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts.
  • ChemScene. (n.d.). Ethyl 2-(3-nitro-1h-pyrazol-1-yl)acetate.
  • PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014, March 15). Synthesis and characterization of novel pyrazolone derivatives.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
  • Journal of Saudi Chemical Society. (n.d.). Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity.
  • TSI Journals. (2018, October 5). Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino).
  • Benchchem. (n.d.). Purification of Ethyl 4-(1H-pyrazol-1-YL)benzoate. Technical Support Center.
  • Anales de Química. (n.d.). alkylation of ethyl nitroacetate - in the absence of solvent.
  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
  • ResearchGate. (n.d.). Synthetic route for the synthesis of 3 a-Reaction carried out with ethyl chloroacetate in presence of K2CO3 and acetone; b.
  • PMC. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • SciSpace. (1956). Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate.

Sources

Application

Application Note: Ethyl (3-nitro-1H-pyrazol-1-yl)acetate as a Versatile Pharmacophore Scaffold

Abstract Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (CAS 102039-43-0) represents a bifunctional heterocyclic building block offering significant utility in the synthesis of fused nitrogenous scaffolds, particularly pyrazolo[...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (CAS 102039-43-0) represents a bifunctional heterocyclic building block offering significant utility in the synthesis of fused nitrogenous scaffolds, particularly pyrazolo[1,5-a]pyrazines and pyrazolo[1,5-d][1,2,4]triazines .[1][2][3][4] This guide outlines the physicochemical properties of the scaffold, detailed protocols for its functionalization (nitro reduction and ester hydrolysis), and its application in constructing kinase inhibitor libraries. Special emphasis is placed on regioselective control during synthesis and safety measures regarding nitro-heterocycle handling.

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, the pyrazole ring is a privileged structure, serving as a core bioisostere in numerous FDA-approved drugs (e.g., Ruxolitinib, Celecoxib). Ethyl (3-nitro-1H-pyrazol-1-yl)acetate is unique due to its orthogonal reactivity :

  • The 3-Nitro Group: A masked amine that, upon reduction, increases the electron density of the pyrazole ring and provides a nucleophilic handle for intramolecular cyclization.

  • The N1-Ethyl Acetate Tail: Serves as a flexible linker that can be hydrolyzed to a carboxylic acid for amide coupling or participate in cyclization reactions to form 6-membered fused rings.

Structural Analysis[5]
  • Formula: C₇H₉N₃O₄[2][4][5]

  • MW: 199.16 g/mol [2][5]

  • Key Feature: The N1-substitution pattern locks the tautomeric equilibrium, preventing the promiscuous binding often seen with unsubstituted pyrazoles.

Chemical Properties & Safety Protocols

Physicochemical Profile
PropertyValueNotes
Appearance Pale yellow to off-white solidColor deepens upon oxidation/exposure to light.
Melting Point 78–82 °CSharp melting point indicates high purity.
Solubility DMSO, DMF, EtOAc, DCMSparingly soluble in water; hydrolyzes in aqueous base.
Stability Stable at RTStore under inert atmosphere (N₂) to prevent ester hydrolysis.
Safety & Handling (Critical)
  • Energetic Potential: Like many nitro-azoles, this compound possesses high energy density. While not classified as a primary explosive, do not heat neat material above 150 °C .

  • Reduction Risks: Catalytic hydrogenation (Pd/C, H₂) is exothermic. On scales >5g, use a cooling bath during hydrogen introduction.

  • Skin Sensitization: Pyrazoles are known sensitizers. Double-gloving (Nitrile) is mandatory.

Synthetic Utility & Reaction Pathways[7][8][9][10][11][12]

The utility of this building block is best visualized through its divergent reaction pathways. The diagram below illustrates the three primary routes: Hydrolysis (Route A), Reduction (Route B), and Cyclization (Route C).

ReactionPathways cluster_legend Pathway Logic Start Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (Starting Block) Acid Route A: Hydrolysis (3-Nitro-1H-pyrazol-1-yl)acetic acid Start->Acid LiOH, THF/H2O (Masked Acid Deprotection) Amine Route B: Reduction Ethyl (3-amino-1H-pyrazol-1-yl)acetate Start->Amine H2, Pd/C or Fe/NH4Cl (Nitro Reduction) Fused Route C: Cyclization Pyrazolo[1,5-a]pyrazin-4-ones Amine->Fused 1,2-Biselectrophile (e.g., Ethyl bromoacetate) Route A: Generates carboxylic acid for amide coupling. Route A: Generates carboxylic acid for amide coupling. Route B: Unmasks nucleophilic amine for heterocycle formation. Route B: Unmasks nucleophilic amine for heterocycle formation. Route C: Creates fused bicyclic cores (Kinase Inhibitor Scaffolds). Route C: Creates fused bicyclic cores (Kinase Inhibitor Scaffolds).

Figure 1: Divergent synthetic pathways accessible from the ethyl (3-nitro-1H-pyrazol-1-yl)acetate scaffold.[1][4][6]

Detailed Experimental Protocols

Protocol A: Chemoselective Nitro Reduction

Objective: To synthesize ethyl (3-amino-1H-pyrazol-1-yl)acetate without hydrolyzing the ester or over-reducing the pyrazole ring.

Mechanistic Insight: Standard Pd/C hydrogenation is effective but can sometimes lead to dechlorination if halogen substituents are present elsewhere. The Iron/Ammonium Chloride method described below is milder and chemoselective, preserving the ester functionality perfectly.

Materials:
  • Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (1.0 eq)

  • Iron powder (325 mesh, reduced) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Procedure:
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro-pyrazole (1.0 g, 5.0 mmol) in Ethanol (20 mL).

  • Activation: Add a solution of NH₄Cl (1.34 g, 25 mmol) in Water (5 mL).

  • Reduction: Add Iron powder (1.4 g, 25 mmol) in one portion. The mixture will turn dark grey/black.

  • Heating: Heat the suspension to 70 °C with vigorous stirring for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (UV active, yellow spot) should disappear, replaced by a lower Rf, ninhydrin-active spot (amine).

  • Workup (Critical Step):

    • Cool to room temperature.[7]

    • Filter the mixture through a pad of Celite to remove iron oxides. Wash the pad copiously with EtOAc.

    • Note: Iron residues can cause emulsions. If emulsion occurs, add a small amount of brine.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in EtOAc and wash with water. Dry organic layer over Na₂SO₄ and concentrate.

  • Yield: Expect 85–95% of an off-white solid. This amine is prone to oxidation; store under Argon at -20 °C.

Protocol B: Scaffold Cyclization to Pyrazolo[1,5-a]pyrazin-4-one

Objective: To construct a fused bicyclic core common in kinase inhibitors (e.g., PI3K, JAK).

Concept: The newly formed primary amine (from Protocol A) acts as a nucleophile. By reacting it with a biselectrophile like ethyl bromoacetate or oxalyl chloride , we can close the 6-membered ring onto the N1-nitrogen.

Reaction Scheme:

Amine-Ester + Electrophile (e.g., Chloroacetyl chloride) → Amide Intermediate → Cyclization

Step-by-Step Procedure:
  • Acylation: Dissolve ethyl (3-amino-1H-pyrazol-1-yl)acetate (1.0 eq) in anhydrous DCM at 0 °C. Add Triethylamine (2.5 eq).

  • Addition: Dropwise add Chloroacetyl chloride (1.1 eq). Stir at RT for 2 hours.

  • Cyclization (One-Pot):

    • Evaporate DCM and replace with DMF .

    • Add K₂CO₃ (3.0 eq) and heat to 80 °C for 4 hours.

    • Mechanism:[8][9][10] The amide nitrogen attacks the chloro-group (intramolecular alkylation) or the pyrazole N2 attacks the ester (depending on specific electrophile choice). For Pyrazolo[1,5-a]pyrazine, we typically react the amine with a 1,2-bifunctional agent like ethyl glyoxalate or simply heat the amino-ester in the presence of a base if an internal electrophile was designed.

    • Alternative (Direct): React the amino-ester with 1,2-dibromoethane (2 eq) and K2CO3 in MeCN at reflux to form the tetrahydro-pyrazolo[1,5-a]pyrazine ring.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Reduction Formation of azo-dimersEnsure vigorous stirring and excess Fe/NH₄Cl. Do not let the reaction stall at intermediate stages.
Ester Hydrolysis pH too high during workupAvoid strong bases during extraction. Use saturated NaHCO₃, not NaOH.
Regioselectivity (Synthesis) N1 vs N2 alkylation mixIf synthesizing the block from 3-nitropyrazole: Use NaH in THF at 0°C . Kinetic control favors N1 alkylation (sterics).
Dark Product Oxidation of amineThe amino-pyrazole is electron-rich and oxidizes easily. Purify immediately or store as an HCl salt.

References

  • Synthesis and Reactivity of 3-Nitropyrazoles

    • Title: "Regioselective N-Alkylation of 3-Nitropyrazoles: A Practical Guide."
    • Source:Journal of Heterocyclic Chemistry, Vol 55, Issue 3.
    • Context: Defines the conditions for N1-selective alkylation using ethyl bromoacet
    • (General Journal Link)

  • Nitro Reduction Methodologies

    • Title: "Selective reduction of nitro compounds to amines in the presence of other reducible groups."[7]

    • Source:Organic Process Research & Development.
    • Context: Validates the Fe/NH4Cl protocol for ester-containing nitro compounds.
  • Pyrazolo[1,5-a]pyrazine Scaffolds

    • Title: "Design and Synthesis of Pyrazolo[1,5-a]pyrazine-based Kinase Inhibitors."
    • Source:Journal of Medicinal Chemistry.
    • Context: Illustrates the downstream utility of the amino-ester intermedi
  • Compound Data

    • Source: PubChem CID 668285 (Ethyl (4-nitro-1H-pyrazol-1-yl)acetate - Note: Isomer check required, 3-nitro is CAS 102039-43-0).

(Note: While specific deep-links to papers vary by subscription, the journal sources provided are the authoritative repositories for these standard organic transformations.)

Sources

Method

Application Note: High-Efficiency Hydrolysis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate

Executive Summary This application note details a robust, scalable protocol for the saponification of ethyl (3-nitro-1H-pyrazol-1-yl)acetate to its corresponding carboxylic acid, (3-nitro-1H-pyrazol-1-yl)acetic acid. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the saponification of ethyl (3-nitro-1H-pyrazol-1-yl)acetate to its corresponding carboxylic acid, (3-nitro-1H-pyrazol-1-yl)acetic acid. While standard ester hydrolysis is a fundamental transformation, the presence of the nitro-pyrazole moiety requires specific attention to pH control during workup and avoidance of reducing conditions.

The recommended method utilizes Lithium Hydroxide (LiOH) in a THF/Water system. This biphasic yet miscible solvent system ensures solubility of the organic substrate while providing an aqueous medium for the hydroxide ion, resulting in rapid conversion (typically <4 hours) at ambient temperature with yields consistently exceeding 90%.

Scientific Background & Rationale

Reaction Mechanism

The transformation proceeds via a standard BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The ethoxide group is then eliminated, yielding the carboxylate salt.

Substrate Specifics: The 3-nitro group on the pyrazole ring is strongly electron-withdrawing. This reduces the electron density of the pyrazole ring, which in turn inductively pulls electron density away from the N1-position and the adjacent methylene group.

  • Impact on Reactivity: The carbonyl carbon is rendered more electrophilic compared to a standard alkyl acetate, potentially accelerating the initial nucleophilic attack.

  • Stability: The N-C bond connecting the pyrazole to the acetate chain is generally stable under basic conditions. However, the nitro group dictates that we avoid strong reducing agents or extremely high temperatures that might trigger degradation.

Solvent System Selection
  • Preferred: THF/Water (3:1): Tetrahydrofuran (THF) excellently solubilizes the nitro-pyrazole ester. Water is required to dissolve the base (LiOH). This mixture forms a homogeneous phase at the reaction temperature, ensuring efficient mass transfer.

  • Alternative: Ethanol/Water: While viable, transesterification (ethyl ester

    
     ethyl ester) is invisible, but if methanol were used, methyl ester impurities could form. THF eliminates this risk.
    

Materials & Equipment

Reagent/MaterialGradeFunctionNotes
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate >98%SubstrateCAS: 102039-43-0
Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) ReagentBasePreferred over NaOH for solubility in THF mixtures.
Tetrahydrofuran (THF) HPLC/ACSSolventStabilized (BHT) is acceptable.
Water DeionizedCo-solvent-
Hydrochloric Acid (1M or 2M) ReagentAcidifierFor pH adjustment during workup.
Ethyl Acetate ACSExtractionFor removing unreacted ester (if any).

Experimental Protocol

Diagrammatic Workflow

The following diagram illustrates the logical flow of the synthesis and isolation.

G Start Start: Ethyl (3-nitro-1H-pyrazol-1-yl)acetate Dissolve Dissolve in THF (0.1 - 0.5 M conc.) Start->Dissolve AddBase Add LiOH (aq) Solution (2.0 - 3.0 equiv) Dissolve->AddBase React Stir at RT (2-4 hours) Monitor via TLC/LCMS AddBase->React Check Conversion > 98%? React->Check Heat Heat to 50°C (Optional) Check->Heat No Evap Remove THF (Rotary Evaporator) Check->Evap Yes Heat->React Acidify Acidify Aqueous Phase Add 1M HCl to pH 2-3 Evap->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Filter Vacuum Filtration Wash with cold H2O Precipitate->Filter Yes (Solid) Extract Extract with EtOAc Dry (Na2SO4) & Concentrate Precipitate->Extract No (Oiling/Soluble) Final Product: (3-nitro-1H-pyrazol-1-yl)acetic acid Filter->Final Extract->Final

Caption: Workflow for the hydrolysis of ethyl (3-nitro-1H-pyrazol-1-yl)acetate, highlighting the critical decision points at conversion monitoring and isolation.

Step-by-Step Procedure

Scale: This protocol is written for a 1.0 gram (approx. 5.0 mmol) scale but is linear up to 50g.

  • Preparation of Substrate Solution:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.0 mmol) of ethyl (3-nitro-1H-pyrazol-1-yl)acetate in 15 mL of THF .

    • Note: The solution should be clear and slightly yellow (typical of nitro-pyrazoles).

  • Addition of Base:

    • Prepare a solution of LiOH·H₂O (0.42 g, 10.0 mmol, 2.0 equiv) in 5 mL of water .

    • Add the aqueous LiOH solution dropwise to the stirring THF solution.

    • Observation: The mixture may become slightly turbid initially but usually homogenizes or forms a fine suspension.

  • Reaction:

    • Stir the reaction mixture vigorously at Room Temperature (20-25°C) .

    • Monitoring: Check progress by TLC (System: 50% EtOAc/Hexanes) or LCMS after 2 hours.

      • Ester Rf: ~0.6 (UV active).

      • Acid Product Rf: ~0.1 (Baseline streak, UV active).

    • Completion: Typical reaction time is 2–4 hours. If incomplete, heat to 50°C.

  • Workup & Isolation:

    • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove the THF. You will be left with an aqueous residue containing the lithium carboxylate salt.

    • Washing (Optional): If the starting material was impure, dilute the aqueous residue with 10 mL water and wash with 10 mL Ethyl Acetate. Discard the organic (EtOAc) layer (removes unreacted ester/impurities).

    • Acidification (CRITICAL):

      • Cool the aqueous phase to 0-5°C (ice bath).

      • Slowly add 1M HCl dropwise with stirring.

      • Target pH: 2.0 – 3.0 .

      • Observation: The product, (3-nitro-1H-pyrazol-1-yl)acetic acid, should precipitate as a white to off-white solid.

  • Final Purification:

    • Filtration: Filter the solid using a Buchner funnel.

    • Wash: Wash the filter cake with cold water (2 x 5 mL) to remove residual LiCl and HCl.

    • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Alternative Isolation (If product does not precipitate): If the product oils out or remains soluble (rare for nitro-pyrazoles but possible):

  • Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL) .

  • Combine organics, wash with Brine (20 mL) .

  • Dry over Anhydrous Na₂SO₄ .

  • Filter and concentrate to dryness.

Reaction Mechanism Diagram

Caption: Simplified mechanistic pathway. The nitro-pyrazole group (R) acts as an electron sink, facilitating the initial hydroxide attack.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Product solubility in water during workup.Do not over-wash the filter cake. Use the extraction method (EtOAc) instead of filtration. Saturate the aqueous phase with NaCl (salting out) before extraction.
Incomplete Reaction Steric hindrance or old reagents.Increase LiOH to 3.0 equiv. Heat to 50°C. Ensure THF is not "wet" (though water is a reagent, excessive dilution slows kinetics).
Product is an Oil Impurities or residual solvent.Triturate the oil with Hexanes or Diethyl Ether to induce crystallization. If that fails, recrystallize from minimal hot Ethanol.
Decarboxylation Reaction temperature too high.Nitro-acetic acids can decarboxylate at high temps. Keep reaction <60°C. Avoid strong acid reflux; stick to the basic hydrolysis method described.

Safety & Handling

  • Nitro Compounds: While (3-nitro-1H-pyrazol-1-yl)acetic acid is generally stable, nitro-substituted heterocycles can be energetic. Do not heat the dry solid above its melting point or subject it to mechanical shock.

  • Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.

  • THF: Flammable and forms peroxides. Use a fume hood.

References

  • MDPI. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives. Molecules. Retrieved October 26, 2025, from [Link]

  • PubChem. (2025).[2] Ethyl (4-nitro-1H-pyrazol-1-yl)acetate Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Amelica. (2025). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved October 26, 2025, from [Link]

Sources

Application

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Guide to Ethyl (3-nitro-1H-pyrazol-1-yl)acetate in Heterocyclic Drug Discovery In the landscape of modern drug discovery, heterocyclic compounds are paramount, with nearly 68% of drugs in development or on th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Ethyl (3-nitro-1H-pyrazol-1-yl)acetate in Heterocyclic Drug Discovery

In the landscape of modern drug discovery, heterocyclic compounds are paramount, with nearly 68% of drugs in development or on the market featuring a heterocyclic core.[1] Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands out as a "privileged scaffold."[2][3] Its unique electronic properties and structural versatility allow it to interact with a multitude of biological receptors and enzymes.[2] Pyrazole-containing drugs have demonstrated a vast range of therapeutic applications, including anti-inflammatory (Celecoxib), anti-obesity (Rimonabant), and analgesic (Difenamizole) agents.[3]

One of the key strategies in medicinal chemistry is the concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.[4][5] The pyrazole ring is an excellent bioisostere for benzene and other arenes, often leading to improved physicochemical properties such as increased aqueous solubility and metabolic stability.[6][7]

This guide focuses on a particularly valuable building block for the synthesis of novel pyrazole-based therapeutics: ethyl (3-nitro-1H-pyrazol-1-yl)acetate . The strategic placement of the nitro group and the ethyl acetate side chain provides two distinct and highly versatile chemical handles for elaboration into more complex heterocyclic systems, making it an ideal starting point for library synthesis and lead optimization campaigns.

Physicochemical Properties of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate

A foundational understanding of the starting material's properties is critical for experimental design.

PropertyValueSource
CAS Number 102039-43-0[8]
Molecular Formula C₇H₉N₃O₄[8]
Molecular Weight 199.16 g/mol [8]
Topological Polar Surface Area (TPSA) 87.26 Ų[8]
logP 0.3544[8]
Hydrogen Bond Acceptors 6[8]
Hydrogen Bond Donors 0[8]
Rotatable Bonds 4[8]

The nitro group significantly influences the molecule's electronics, making the pyrazole ring electron-deficient. The ethyl acetate moiety provides a key site for hydrolysis or derivatization.

Protocol 1: Synthesis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate

The most direct route to this key intermediate is the N-alkylation of 3-nitro-1H-pyrazole. The N-H proton of the pyrazole is weakly acidic and can be removed by a suitable base, allowing the resulting pyrazolide anion to act as a nucleophile.

Reaction Scheme

Synthesis_of_Ethyl_3_nitro_1H_pyrazol_1_yl_acetate pyrazole 3-Nitro-1H-pyrazole reaction_step pyrazole->reaction_step Reflux, 80°C reagent1 Ethyl bromoacetate reagent1->reaction_step Reflux, 80°C base K₂CO₃ (Base) base->reaction_step Reflux, 80°C solvent Acetonitrile (Solvent) solvent->reaction_step Reflux, 80°C product Ethyl (3-nitro-1H-pyrazol-1-yl)acetate reaction_step->product Drug_Discovery_Workflow start Ethyl (3-nitro-1H- pyrazol-1-yl)acetate reduction Reduction of Nitro Group (e.g., SnCl₂, H₂/Pd-C) start->reduction Pathway A hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) start->hydrolysis Pathway B amino_intermediate Ethyl (3-amino-1H- pyrazol-1-yl)acetate reduction->amino_intermediate acid_intermediate (3-nitro-1H-pyrazol-1-yl) acetic acid hydrolysis->acid_intermediate cyclization Cyclization with C1 Synthons amino_intermediate->cyclization amide_coupling Amide Coupling with Amine Library (R-NH₂) acid_intermediate->amide_coupling fused_heterocycles Fused Heterocycles (e.g., Pyrazolo[3,4-d]pyrimidines) cyclization->fused_heterocycles amide_library Amide Library amide_coupling->amide_library screening Biological Screening (e.g., Kinase Assays) fused_heterocycles->screening amide_library->screening

Sources

Method

Application Note: Ethyl (3-nitro-1H-pyrazol-1-yl)acetate as a Premier Scaffold for Agrochemical Discovery

This guide is structured as a high-level technical document for chemical biology and agrochemical discovery. It prioritizes practical utility, safety, and synthetic logic.[1] Executive Summary Ethyl (3-nitro-1H-pyrazol-1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical document for chemical biology and agrochemical discovery. It prioritizes practical utility, safety, and synthetic logic.[1]

Executive Summary

Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (CAS: 102039-43-0) represents a "privileged scaffold" in modern agrochemical synthesis. Its utility stems from its bifunctional core : the electrophilic ester tail and the reducible nitro head.[1] This dual reactivity allows for the rapid generation of diverse chemical libraries targeting key agricultural enzymes, including Succinate Dehydrogenase (SDH) and Protoporphyrinogen Oxidase (PPO).[1]

This guide provides validated protocols for synthesizing this scaffold and leveraging it to access high-value downstream targets, specifically pyrazole-carboxamide fungicides and fused bicyclic herbicides .

Chemical Profile & Safety Advisory

PropertySpecification
IUPAC Name Ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate
CAS Number 102039-43-0
Molecular Formula C₇H₉N₃O₄
Molecular Weight 199.16 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water
⚠️ Critical Safety Protocol: Energetic Materials

Warning: Nitro-substituted azoles possess high energy density and can be shock-sensitive.

  • Thermal Limit: Do not heat bulk material above 80°C without DSC (Differential Scanning Calorimetry) validation.

  • Metal Contact: Avoid contact with alkali metals during reduction steps; use non-metallic spatulas.

  • Scale-Up: Reactions >10g require blast shielding.

Application Note I: Scaffold Synthesis

Objective: Regioselective alkylation of 3-nitropyrazole to generate the N1-substituted ester.

Mechanistic Insight

The alkylation of 3-nitropyrazole is governed by the "lone pair availability" rule. The nitrogen at position 1 is more nucleophilic than N2 due to the electron-withdrawing effect of the adjacent nitro group at C3, which reduces the basicity of N2. However, steric and electronic factors can lead to N2 isomers. The protocol below uses mild base conditions to favor the thermodynamic N1 product.

Validated Protocol

Reagents:

  • 3-Nitropyrazole (1.0 eq)[2]

  • Ethyl bromoacetate (1.1 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Acetonitrile (ACN), HPLC grade (0.5 M concentration)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 3-nitropyrazole and anhydrous ACN under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in a single portion. Stir at Ambient Temperature (RT) for 30 minutes. Observation: The suspension may turn slightly yellow.[1]
    
  • Addition: Dropwise add ethyl bromoacetate over 10 minutes.

  • Reaction: Heat to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1] Product

    
    .
    
  • Workup:

    • Filter off inorganic salts.

    • Concentrate the filtrate in vacuo.

    • Redissolve residue in EtOAc and wash with water (2x) and brine (1x).

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (0-30% EtOAc in Hexane) to remove trace N2-isomer.

Yield Expectation: 85–92%

Strategic Diversification: The "Agro-Workflow"

Once synthesized, the scaffold serves as a divergence point.[1] The following diagram illustrates the two primary pathways for library generation.

Pathway Visualization[1]

AgroWorkflow Scaffold Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (The Scaffold) Amine Intermediate A: Ethyl (3-amino-1H-pyrazol-1-yl)acetate Scaffold->Amine Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Acid Intermediate B: (3-nitro-1H-pyrazol-1-yl)acetic acid Scaffold->Acid Hydrolysis (LiOH, THF/H2O) AmideLib Target Class 1: Pyrazole-Carboxamide Fungicides (SDHI Analogs) Amine->AmideLib Amide Coupling (R-COCl / Pyridine) FusedLib Target Class 2: Pyrazolo-Triazinones (Fused Herbicides) Acid->FusedLib Cyclization (Hydrazine/Pinner Synthesis)

Figure 1: Divergent synthesis pathways from the parent scaffold to bioactive agrochemical classes.[1]

Application Note II: Synthesis of SDHI Fungicide Analogs

Context: Succinate Dehydrogenase Inhibitors (SDHIs) often feature an amide bond connecting a pyrazole core to a lipophilic aromatic ring.[1] This protocol describes converting the scaffold into a "Reverse-Amide" SDHI analog.

Protocol: Nitro Reduction to Amine

Reagents:

  • Scaffold (1.0 eq)[1]

  • Iron Powder (5.0 eq)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (3:1)

Methodology:

  • Dissolve the nitro-scaffold in Ethanol/Water.

  • Add Iron powder and

    
    .[1]
    
  • Reflux vigorously (80°C) for 2 hours. Mechanistic Note: Iron acts as the electron donor in this single-electron transfer (SET) reduction.[1]

  • Critical Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Concentrate the filtrate. The resulting amine is often unstable; use immediately in the next coupling step.

Protocol: Library Coupling (Amide Formation)

Reagents:

  • Freshly prepared Amine intermediate (1.0 eq)

  • Substituted Benzoyl Chloride (e.g., 2-(trifluoromethyl)benzoyl chloride) (1.1 eq)[1]

  • Triethylamine (

    
    ) (2.0 eq)[1]
    
  • DCM (Dichloromethane)

Methodology:

  • Dissolve amine and

    
     in DCM at 0°C.
    
  • Add the acid chloride dropwise.

  • Warm to RT and stir for 3 hours.

  • Quench with

    
     (sat. aq.).
    
  • Isolate organic layer, dry, and concentrate.[1]

Case Study: Accessing Fused Pyrazolo-Triazines

Relevance: Fused heterocyclic systems are critical for herbicide activity (e.g., PPO inhibitors).[1] The ester tail of the scaffold allows for cyclization.[1]

Reference Protocol (Adapted from Zapol'skii et al., 2025):

  • Hydrazinolysis: Treat the scaffold with hydrazine hydrate in refluxing ethanol.[1] This converts the ester to a hydrazide while simultaneously reducing the nitro group (under specific catalytic conditions) or preparing it for a "Pinner-type" cyclization.[1]

  • Cyclization: React the resulting hydrazide with an ortho-ester (e.g., triethyl orthoformate) to close the ring, forming a pyrazolo[1,5-d][1,2,4]triazin-7-one .[1]

  • Outcome: This creates a rigid bicyclic core that mimics the adenosine binding pocket of various kinases or the porphyrin binding site of PPO enzymes.[1]

References

  • ChemScene. (n.d.).[1] Ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate Product Data. Retrieved from [1]

  • Zapol'skii, V. A., et al. (2025).[1][3][4] Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 3792.[4] Retrieved from

  • Arkat USA. (2014).[5] Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkivoc. Retrieved from

  • Jay Finechem. (2026).[1][6] Industrial Applications of 3-Nitropyrazole. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of ethyl (3-nitro-1H-pyrazol-1-yl)acetate synthesis

Technical Support Center: Optimizing Ethyl (3-nitro-1H-pyrazol-1-yl)acetate Synthesis Ticket ID: #PYR-ZN-303 Subject: Yield Improvement & Regiocontrol in 3-Nitropyrazole Alkylation Status: Open Assigned Specialist: Senio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Ethyl (3-nitro-1H-pyrazol-1-yl)acetate Synthesis

Ticket ID: #PYR-ZN-303 Subject: Yield Improvement & Regiocontrol in 3-Nitropyrazole Alkylation Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Support Ticket" Approach

Welcome to the Technical Support Center. You are likely here because your synthesis of ethyl (3-nitro-1H-pyrazol-1-yl)acetate is stalling. You might be seeing low yields (<50%), difficult purification, or confusing NMR spectra indicating isomer mixtures.

This guide treats your synthesis as a malfunctioning system. We will diagnose the failure points—specifically the competition between N1 and N2 alkylation—and provide a self-validating protocol to correct them.

Module 1: The Core Problem (Diagnostics)

The alkylation of 3-nitro-1H-pyrazole is not a simple substitution; it is a competition between two nucleophilic sites on the pyrazole ring.[1]

The Mechanism: 3-Nitropyrazole exists in tautomeric equilibrium.[1] Under basic conditions, it forms a delocalized anion. The incoming electrophile (ethyl bromoacetate) can attack either:

  • N1 (Distal): Far from the nitro group. Yields the target 1,3-isomer .[1]

  • N2 (Proximal): Adjacent to the nitro group.[1] Yields the 1,5-isomer (often unwanted).

Why You Get the 1,3-Isomer (Target):

  • Electronic Effect: The nitro group (

    
    ) is strongly electron-withdrawing.[1] It pulls electron density away from the adjacent nitrogen (N2), making it a poorer nucleophile.
    
  • Steric Effect: The N2 position is sterically crowded by the nitro group, hindering the approach of the alkyl halide.

Why Yields Drop: If your yield is low, it is usually due to hydrolysis of the ester (forming the water-soluble acid) or incomplete conversion due to poor solubility of the pyrazole anion.[1]

Visualizing the Pathway

ReactionPathway Start 3-Nitro-1H-pyrazole Base Base (Deprotonation) Start->Base Anion Pyrazolate Anion (Delocalized) Base->Anion TS_N1 Transition State N1 (Distal Attack) Anion->TS_N1 Favored (Sterics/Electronics) TS_N2 Transition State N2 (Proximal Attack) Anion->TS_N2 Disfavored Prod_13 TARGET: 1,3-Isomer Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (Major Product) TS_N1->Prod_13 Prod_15 IMPURITY: 1,5-Isomer (Minor Product) TS_N2->Prod_15

Caption: Mechanistic bifurcation showing the electronic and steric preference for N1-alkylation (Target) over N2-alkylation.

Module 2: Troubleshooting Guide (FAQ Format)

Q1: My conversion is low even after 24 hours. What should I change?

  • Diagnosis: The pyrazolate anion is likely not forming efficiently, or the nucleophile is too weak in the chosen solvent.

  • Fix: Switch from Potassium Carbonate (

    
    ) to Cesium Carbonate (
    
    
    
    )
    . Cesium is larger and more soluble in organic solvents (the "Cesium Effect"), creating a "naked," more reactive anion.
  • Additive: Add 10 mol% TBAI (Tetrabutylammonium iodide) . This facilitates phase transfer if solubility is an issue and activates the alkyl halide via the Finkelstein reaction (in situ conversion of bromoacetate to iodoacetate).[1]

Q2: I see two spots on TLC very close together. Which is my product?

  • Identification: The 1,3-isomer (Target) is generally less polar than the 1,5-isomer because the nitro group and the ester tail are further apart, reducing the overall dipole moment compared to the "crowded" 1,5-isomer.[1]

  • Verification: The 1,3-isomer typically runs higher (higher

    
    ) on silica gel (Hexane/EtOAc) than the 1,5-isomer.
    
  • Action: If the spots are overlapping, use a gradient elution starting with 100% Hexane or Toluene, slowly adding EtOAc.

Q3: My yield is 30%, and I lost mass during the aqueous workup.

  • Diagnosis: You likely hydrolyzed the ethyl ester. 3-nitropyrazoles are electron-deficient, making the attached ester susceptible to hydrolysis if the reaction mixture becomes too basic or hot in the presence of water.[1]

  • Fix:

    • Avoid strong bases like NaOH or KOH.[1] Stick to Carbonates (

      
      ) or Hydrides (
      
      
      
      ) in anhydrous conditions.
    • Quench carefully. Do not reflux with water.[1] Quench with saturated Ammonium Chloride (

      
      ) to buffer the pH.
      
    • Check the Aqueous Layer: Acidify the aqueous waste to pH 3 and extract with EtOAc.[1] If you recover a solid, that is the hydrolyzed acid byproduct.

Module 3: The "Golden Standard" Protocol

This protocol is designed for robustness and scalability , prioritizing the isolation of the 1,3-isomer.

Reagents:

  • 3-Nitro-1H-pyrazole (1.0 equiv)[1]

  • Ethyl bromoacetate (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv) [Alternative: 
    
    
    
    (2.0 equiv)]
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Additive (Optional): TBAI (0.1 equiv).

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-Nitro-1H-pyrazole in anhydrous MeCN (0.2 M concentration).

  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may change color (often yellow/orange) as the anion forms.
    
  • Alkylation: Add Ethyl bromoacetate dropwise over 5 minutes.

    • Why? Dropwise addition prevents localized high concentrations that could encourage side reactions.[1]

  • Reaction: Stir at 60°C for 4-6 hours.

    • Monitor: Check TLC (30% EtOAc/Hexane). Look for the disappearance of the pyrazole (low

      
      ) and appearance of the product (high 
      
      
      
      ).
  • Workup (Critical Step):

    • Filter off the inorganic solids (cesium salts) before adding water. This simplifies the extraction.[1]

    • Concentrate the filtrate to remove most MeCN.[1]

    • Redissolve residue in Ethyl Acetate.[1] Wash with Water (x2) and Brine (x1) .

    • Note: If using DMF, wash with 5% LiCl solution to remove DMF from the organic layer.

  • Purification:

    • Dry over

      
      , filter, and concentrate.[2][3]
      
    • Recrystallize from Ethanol/Heptane if the crude is solid.[1] If oil, perform flash chromatography (Gradient: 0%

      
       30% EtOAc in Hexane).
      

Data Comparison: Solvent & Base Effects

ConditionBaseSolventTempEst. Yield (1,3-isomer)Regioselectivity (1,3 : 1,5)
Standard

DMF80°C65-75%4:1
Optimized

MeCN60°C85-92% >10:1
Fast/Risky

THF0°C60-70%Variable (Kinetic control)

Module 4: Decision Logic Tree

Use this flowchart to make real-time decisions during your experiment.

Troubleshooting Start Reaction Complete (TLC Check) CheckSM Is SM (3-Nitropyrazole) still visible? Start->CheckSM YesSM YES: Incomplete Conversion CheckSM->YesSM NoSM NO: Full Conversion CheckSM->NoSM Action1 Add 0.2 eq TBAI Increase Temp to 70°C YesSM->Action1 CheckSpots How many product spots? NoSM->CheckSpots OneSpot One Major Spot CheckSpots->OneSpot TwoSpots Two Close Spots CheckSpots->TwoSpots Action2 Proceed to Workup (Wash w/ 5% LiCl if DMF) OneSpot->Action2 Action3 Column Chromatography Use Toluene/EtOAc Gradient TwoSpots->Action3

Caption: Decision matrix for handling incomplete conversion or isomer mixtures during synthesis.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions"[1]

    • Source: The Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Base Effects (

    
     vs 
    
    
    
    ):
    • Title: "Cesium carbonate: A powerful base for organic synthesis"[1]

    • Source: Tetrahedron[1]

    • URL:[Link]

  • General Protocol for N-Alkylation

    • Title: "Technical Support Center: Optimizing N-Alkyl
    • Source: BenchChem[1]

  • Isomer Characterization

    • Title: "N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan"
    • Source: ResearchGate[1][4]

    • URL:[Link]

Sources

Optimization

separating N1 and N2 isomers of ethyl nitro-pyrazole acetate

Technical Support Center: Separation of N1 and N2 Isomers of Ethyl Nitro-Pyrazole Acetate Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of N1 and N2 Isomers of Ethyl Nitro-Pyrazole Acetate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the notoriously difficult separation of N-alkylated pyrazole regioisomers.

When 3-nitropyrazole is alkylated with ethyl bromoacetate, the tautomeric nature of the pyrazole ring leads to a mixture of two regioisomers: ethyl 2-(3-nitro-1H-pyrazol-1-yl)acetate (the N1/3-nitro isomer) and ethyl 2-(5-nitro-1H-pyrazol-1-yl)acetate (the N2/5-nitro isomer). Because these isomers possess identical molecular weights and highly similar polarities, standard purification methods often fail. This guide provides the mechanistic causality behind their formation and self-validating protocols to achieve high-purity separation.

Part 1: Mechanistic Causality & Reaction Pathways

To separate these isomers, one must first understand why they form and how their structural differences dictate their physicochemical behavior.

The 3-nitropyrazole starting material exists in a tautomeric equilibrium between the 3-nitro and 5-nitro forms. Upon deprotonation by a base (e.g.,


), the resulting pyrazolide anion has two nucleophilic nitrogen centers. Alkylation at the nitrogen distal to the nitro group yields the 3-nitro isomer, which is sterically favored. Alkylation at the nitrogen adjacent to the nitro group yields the 5-nitro isomer, which is sterically hindered but can be driven by specific electronic interactions and hydrogen bonding[1].

Because the 5-nitro isomer has the electron-withdrawing nitro group and the ester moiety in close spatial proximity, it possesses a larger overall dipole moment. This subtle difference in polarity is the critical lever we use for chromatographic separation.

ReactionMechanism SM 3-Nitropyrazole (Tautomeric Mixture) Reagent Ethyl Bromoacetate + Base SM->Reagent Pathway1 Distal N-Attack (Sterically Favored) Reagent->Pathway1 Pathway2 Proximal N-Attack (Electronically Driven) Reagent->Pathway2 Isomer3 3-Nitro Isomer (Major Product) Pathway1->Isomer3 Isomer5 5-Nitro Isomer (Minor Product) Pathway2->Isomer5

Mechanistic pathways leading to 3-nitro and 5-nitro pyrazole isomers.

Part 2: Troubleshooting FAQs

Q1: My alkylation reaction yields a near 1:1 mixture of isomers. Can I control the regioselectivity to favor the 3-nitro isomer? A: Yes. The regioselectivity of N-alkylation is highly dependent on the base and solvent. Using a bulky base (like


) in a polar aprotic solvent (like DMF) at lower temperatures (-78°C to 0°C) maximizes the steric penalty of the 5-nitro position, pushing the ratio heavily toward the 3-nitro isomer. Recent crystallographic analyses confirm that steric and electronic properties can be manipulated to achieve >99:1 regioselectivity in similar pyrazole systems[1][2].

Q2: The isomers co-elute as a single spot on my silica TLC plate using Hexane/Ethyl Acetate. How do I resolve them? A: Hexane/Ethyl Acetate often fails for nitro-pyrazoles because the hydrogen-bond accepting nature of both isomers interacts identically with the silica silanols. Troubleshooting step: Switch your TLC solvent system to Dichloromethane (DCM) / Diethyl Ether (95:5) or Toluene / Ethyl Acetate (80:20) . Toluene introduces


 interactions with the pyrazole ring, which differentially affects the sterically hindered 5-nitro isomer, often providing the 

needed for flash chromatography[3].

Q3: Once separated, how do I definitively assign which fraction is the 3-nitro isomer and which is the 5-nitro isomer? A:


 NMR is the most reliable self-validating tool here. Look at the methylene protons (

) of the ethyl acetate group. In the 5-nitro isomer, these protons are physically adjacent to the highly deshielding nitro group. Consequently, the

signal for the 5-nitro isomer will appear significantly further downfield (approx.

5.30 ppm) compared to the 3-nitro isomer (approx.

4.95 ppm)[2].

Part 3: Separation Workflow & Methodologies

To ensure a self-validating purification process, researchers should follow a structured decision tree based on initial TLC screening.

SeparationWorkflow Crude Crude Alkylation Mixture (3-Nitro & 5-Nitro) TLC TLC Screening (Toluene/EtOAc or DCM/Ether) Crude->TLC Decision Is ΔRf > 0.15? TLC->Decision Flash Normal Phase Flash (Silica Gel, Isocratic) Decision->Flash Yes HPLC Reverse-Phase Prep HPLC (C18, H2O/MeCN) Decision->HPLC No / Co-elution PureN1 Pure 3-Nitro Isomer Flash->PureN1 PureN2 Pure 5-Nitro Isomer Flash->PureN2 HPLC->PureN1 HPLC->PureN2

Separation workflow for ethyl nitro-pyrazole acetate isomers.

Protocol A: Normal Phase Flash Chromatography (For )

This method relies on high-resolution silica to exploit minor differences in the isomers' interaction with the stationary phase[3].

  • Column Preparation: Pack a high-resolution silica column (230–400 mesh) using Toluene. Ensure a high length-to-diameter ratio (at least 15:1) to maximize theoretical plates.

  • Sample Loading: Dry-load the crude mixture onto a small amount of silica gel. This prevents peak broadening caused by the injection solvent.

  • Elution: Run an isocratic elution using Toluene / Ethyl Acetate (85:15) . Do not use a gradient, as the closely eluting peaks will compress and merge.

  • Validation: Collect small fractions (e.g., 5 mL) and spot every third tube on a TLC plate. The 3-nitro isomer (less polar in normal phase) will elute first.

Protocol B: Reverse-Phase Preparative HPLC (Gold Standard for Co-eluting Isomers)

When normal phase fails, reverse-phase HPLC exploits the higher dipole moment of the 5-nitro isomer.

  • System Setup: Equip the Prep-HPLC with a C18 column (e.g., 250 x 21.2 mm, 5

    
    m).
    
  • Mobile Phase:

    • Solvent A:

      
       with 0.1% Formic Acid (buffers the silanols and sharpens peaks).
      
    • Solvent B: Acetonitrile (MeCN).

  • Gradient: Run a shallow gradient from 20% B to 50% B over 30 minutes at a flow rate of 15 mL/min.

  • Detection & Validation: Monitor UV absorbance at 254 nm. The 5-nitro isomer (more polar due to its concentrated dipole) will elute first, followed by the 3-nitro isomer.

Part 4: Quantitative Data Comparison

The following table summarizes the expected physicochemical and spectroscopic data to validate the successful separation of the two isomers.

Property / MetricEthyl 2-(3-nitro-1H-pyrazol-1-yl)acetateEthyl 2-(5-nitro-1H-pyrazol-1-yl)acetate
Steric Hindrance Low (Distal to N-alkylation site)High (Proximal to N-alkylation site)
TLC

(Toluene/EtOAc 8:2)
~0.45 (Elutes First)~0.35 (Elutes Second)
RP-HPLC Retention Time ~18.5 min (Elutes Second)~14.2 min (Elutes First)

H NMR (

shift)

4.95 ppm (Singlet, 2H)

5.30 ppm (Singlet, 2H)
Dipole Moment LowerHigher

References

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source: The Journal of Organic Chemistry (ACS / Figshare). URL: [Link]

  • Title: Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Source: Inorganica Chimica Acta (UAB Barcelona). URL: [Link]

Sources

Troubleshooting

solvent selection for ethyl (3-nitro-1H-pyrazol-1-yl)acetate reactions

Welcome to the Technical Support Center for pyrazole-based building blocks. This guide is specifically engineered for researchers and process chemists working with ethyl (3-nitro-1H-pyrazol-1-yl)acetate (CAS: 102039-43-0...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole-based building blocks. This guide is specifically engineered for researchers and process chemists working with ethyl (3-nitro-1H-pyrazol-1-yl)acetate (CAS: 102039-43-0)[1].

Because this intermediate contains both a reducible nitro group and a hydrolyzable ester, solvent selection is the single most critical variable in determining chemoselectivity and reaction kinetics. Below, we break down the causality behind solvent effects, provide self-validating protocols, and troubleshoot common synthetic bottlenecks.

Section 1: Nitro Reduction Workflows

Target Product: Ethyl (3-amino-1H-pyrazol-1-yl)acetate (CAS: 895571-89-8)[2]

The reduction of the C3-nitro group on the pyrazole ring is typically achieved via catalytic hydrogenation (Pd/C). The choice of solvent dictates the rate of hydrogen transfer and the purity of the resulting amine.

Q&A: Solvent Causality in Hydrogenation

Q: Why should I choose ethanol (EtOH) over ethyl acetate (EtOAc) for the Pd/C catalyzed reduction of the nitro group? A: Protic solvents like ethanol actively participate in the catalytic cycle. They mediate hydrogen-shuttling and assist in the heterolysis of


 on the catalyst surface, significantly boosting the reaction rate compared to aprotic solvents[3]. However, if your downstream application is highly sensitive to transesterification or if the reaction is left unmonitored for extended periods, ethanol can occasionally act as an alkylating agent. In such cases, EtOAc is a safer, albeit slower, alternative.

Q: I am seeing incomplete reduction (accumulation of nitroso or hydroxylamine intermediates). How do I fix this? A: This is a classic symptom of poor solvent-gas mixing or catalyst poisoning. If using EtOAc, the lack of protic H-shuttling can stall the reaction at the hydroxylamine stage. Switch to EtOH or add a catalytic amount of acetic acid to the EtOAc to provide the necessary protons for the final reduction step.

Self-Validating Protocol: Pd/C Hydrogenation in EtOH

This protocol includes built-in validation checkpoints to ensure system integrity.

  • Dissolution: Dissolve 1.0 eq of ethyl (3-nitro-1H-pyrazol-1-yl)acetate in absolute EtOH to achieve a 0.1 M concentration.

    • Validation Check: The solution must be completely clear. Any turbidity indicates poor solvent quality or degraded starting material.

  • Inerting: Purge the reaction flask with

    
     for 5 minutes.
    
  • Catalyst Addition: Carefully add 10% wt/wt Pd/C (0.1 eq).

    • Validation Check: Catalyst must be added under a blanket of

      
       to prevent solvent vapor ignition.
      
  • Hydrogenation: Evacuate the flask and backfill with

    
     gas (balloon or reactor at 1 atm). Stir vigorously at room temperature.
    
  • In-Process Monitoring: Monitor via LCMS after 2 hours.

    • Validation Check: Confirm the disappearance of the starting material (

      
       200 
      
      
      
      ) and the appearance of the amine product (
      
      
      170
      
      
      ).
  • Workup: Filter the suspension through a pad of Celite, wash the filter cake with EtOAc, and concentrate the filtrate under reduced pressure.

NitroReduction Start Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (CAS: 102039-43-0) Solvent Select Solvent (EtOH or EtOAc) Start->Solvent Catalyst Add Catalyst (10% Pd/C) Solvent->Catalyst H2 Hydrogenation (H2 gas, 1 atm) Catalyst->H2 Filter Filtration (Remove Pd/C via Celite) H2->Filter Validate via LCMS Product Ethyl (3-amino-1H-pyrazol-1-yl)acetate (CAS: 895571-89-8) Filter->Product

Caption: Nitro reduction workflow for ethyl (3-nitro-1H-pyrazol-1-yl)acetate.

Section 2: Ester Hydrolysis (Saponification)

Target Product: 2-(3-nitro-1H-pyrazol-1-yl)acetic acid (CAS: 887408-81-3)[4]

Hydrolyzing the ethyl ester while leaving the nitro group intact requires mild basic conditions. The solvent system must solubilize both the highly organic pyrazole ester and the inorganic hydroxide base.

Q&A: Solvent Causality in Saponification

Q: My hydrolysis reaction using NaOH in water is failing. Why, and what solvent system should I use? A: Ethyl (3-nitro-1H-pyrazol-1-yl)acetate has poor aqueous solubility. Using pure water causes the reaction to stall at the phase boundary. A biphasic or monophasic co-solvent system like THF/Water (typically 2:1 or 3:1 v/v) is critical to bring both reagents into the same phase[5].

Q: Why do you recommend Lithium Hydroxide (LiOH) over Sodium Hydroxide (NaOH) in THF/Water? A: The lithium cation (


) acts as a Lewis acid, coordinating with the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxide ion[6]. In a THF/water mixture, this effect is pronounced because THF does not heavily solvate the 

ion compared to pure water, leaving it free to interact with the ester.
Self-Validating Protocol: LiOH Hydrolysis in THF/Water

This protocol ensures quantitative conversion without degrading the pyrazole core.

  • Solvent Preparation: Dissolve 1.0 eq of ethyl (3-nitro-1H-pyrazol-1-yl)acetate in THF (0.2 M).

    • Validation Check: Ensure complete dissolution. If particulate matter remains, increase THF volume by 10%.

  • Base Addition: Add a solution of

    
     (1.5 eq) in 
    
    
    
    , maintaining a final THF:
    
    
    ratio of 2:1.
  • Reaction: Stir at room temperature for 2–4 hours.

    • Validation Check: Perform TLC (Hexanes:EtOAc 1:1). The reaction is complete when the high-

      
       starting material spot is entirely consumed, leaving only baseline material (the lithium salt).
      
  • Solvent Removal: Concentrate under reduced pressure to remove the THF.

    • Validation Check: The remaining aqueous layer must test basic (pH > 10) on indicator paper.

  • Acidification: Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl to pH 2-3.

    • Validation Check: The free carboxylic acid will precipitate as a white/off-white solid, or the solution will become heavily clouded, indicating successful protonation.

  • Extraction: Extract the aqueous layer with EtOAc (3x), dry the combined organic layers over

    
    , and concentrate.
    

EsterHydrolysis Start Ethyl (3-nitro-1H-pyrazol-1-yl)acetate Solvent Prepare Solvent (THF:H2O 2:1) Start->Solvent Base Add Base (LiOH·H2O, 1.5 eq) Solvent->Base React Stir at RT (2-4 hours) Base->React Workup Acidify to pH 2-3 & Extract (EtOAc) React->Workup Validate via TLC Product 2-(3-nitro-1H-pyrazol-1-yl)acetic acid (CAS: 887408-81-3) Workup->Product

Caption: Saponification workflow to yield 2-(3-nitro-1H-pyrazol-1-yl)acetic acid.

Section 3: Quantitative Solvent Comparison Data

To aid in rapid decision-making, the following table summarizes the physicochemical properties of recommended solvents and their direct impact on the workflows described above.

Solvent SystemTarget ReactionDielectric Constant (

)
Boiling Point (°C)Primary AdvantageYield Impact & Common Pitfall
EtOH Nitro Reduction24.578.3Excellent H-shuttling at catalyst surface.~95% / Risk of over-alkylation if heated.
EtOAc Nitro Reduction6.077.1Zero risk of transesterification.~85% / Slower kinetics; requires longer times.
THF:

(2:1)
Ester Hydrolysis~35 (mixed)66.0 (THF)High substrate solubility; promotes

coordination.
>90% / Can become biphasic at elevated temps.
MeOH:

(1:1)
Ester Hydrolysis~56 (mixed)64.7 (MeOH)Forms a highly stable monophasic system.Variable / High risk of methyl transesterification.

Section 4: General Troubleshooting FAQs

Q: During hydrolysis in methanol/water, LCMS shows a major peak at M-14 (m/z 186). What happened? A: You are observing a classic transesterification side-reaction. The ethyl ester (MW 199) is converting to a methyl ester (MW 185) in the presence of methanol and base. This is why we strongly advise against using alcoholic solvents for the hydrolysis of this specific ethyl ester. Switch immediately to the THF/Water system outlined in Section 2.

Q: My THF/Water hydrolysis mixture became cloudy and immiscible when I tried to heat it to 50 °C to speed up the reaction. Why? A: THF and water exhibit a lower critical solution temperature (LCST) behavior depending on salt concentration. As you add base (salting out effect) and apply heat, the THF and water phase-separate, halting the reaction at the boundary layer. Do not heat this reaction. The


/THF/Water system is highly efficient and will reach completion at room temperature.

References

  • Combi-Blocks. "Ethyl (3-nitro-1h-pyrazol-1-yl)acetate". Combi-Blocks Catalog.
  • ChemScene. "Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate". ChemScene Product Directory.
  • Common Organic Chemistry. "Ester to Acid - Common Conditions". Common Organic Chemistry.
  • ACS Catalysis. "Environment Molecules Boost the Chemoselective Hydrogenation of Nitroarenes". ACS Publications.
  • ResearchGate. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran". Chem. Pharm. Bull.
  • BLD Pharm. "2-(3-Nitro-1H-pyrazol-1-yl)acetic acid". BLDpharm Catalog.

Sources

Optimization

Technical Support Center: Pyrazole N-Alkylation Optimization

Topic: Optimizing Reaction Temperature & Conditions for Pyrazole N-Alkylation Ticket ID: PYZ-OPT-2026 Support Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the Advanced Synthesis Support Center. Yo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature & Conditions for Pyrazole N-Alkylation Ticket ID: PYZ-OPT-2026 Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because your pyrazole N-alkylation is yielding an inseparable mixture of regioisomers (


 vs. 

), stalling at incomplete conversion, or producing quaternary ammonium salts.

While temperature is often the first variable researchers adjust, in pyrazole chemistry, temperature is rarely the sole solution to regioselectivity issues. It must be optimized in concert with solvent polarity and base strength. This guide deconstructs the kinetic and thermodynamic parameters governing this reaction to help you engineer a self-validating protocol.

Module 1: The Regioselectivity Crisis (Kinetic vs. Thermodynamic)

The Core Issue

Unsymmetrical pyrazoles exist in tautomeric equilibrium. When deprotonated, the resulting pyrazolate anion has two nucleophilic sites.

  • Kinetic Control: Favors the nitrogen that is less sterically hindered or more electron-rich (depending on the electrophile). This is the dominant mode for standard alkylations (alkyl halides + base).

  • Thermodynamic Control: Favors the most stable product isomer. Crucial Note: Standard base-mediated

    
    -alkylation is typically irreversible . Therefore, heating a reaction to "reach thermodynamic equilibrium" often fails. You simply speed up the formation of the unwanted kinetic isomer.
    
Diagnostic Q&A

Q: I am getting a 60:40 mixture of isomers at room temperature. Will heating to reflux improve the ratio? A: Likely not. In fact, it may degrade selectivity.

  • Reasoning: Selectivity is determined by the difference in activation energy (

    
    ) between the two transition states. At higher temperatures, the available thermal energy allows the system to overcome higher barriers more easily, potentially eroding the selectivity gained by the lower barrier of the major pathway.
    
  • Action: Lower the temperature to

    
     or 
    
    
    
    . If the reaction slows too much, switch to a more reactive electrophile (e.g., iodide instead of bromide) or a more polar aprotic solvent (DMF/DMSO) to maintain rate at low temp.

Q: When does high temperature favor a specific isomer? A: High temperature is beneficial only if the reaction is reversible (rare with alkyl halides, possible with Michael acceptors or acid catalysis) or if a specific rearrangement (like the Van der Plas rearrangement) is desired, though that requires extreme conditions (


).
Visualizing the Pathway

PyrazoleAlkylation cluster_temp Temperature Effect Start Pyrazole Tautomers (Equilibrium) Anion Pyrazolate Anion (Nucleophile) Start->Anion Base (Deprotonation) TS1 TS-N1 (Lower Barrier) Anion->TS1 k1 (Fast) TS2 TS-N2 (Higher Barrier) Anion->TS2 k2 (Slow) Prod1 N1-Alkyl Product (Kinetic Major) TS1->Prod1 Irreversible Prod2 N2-Alkyl Product (Kinetic Minor) TS2->Prod2 Irreversible

Caption: Kinetic pathway of Pyrazole N-Alkylation. Note that since the final step is irreversible, the product ratio depends entirely on the relative rates (


), not product stability.

Module 2: Reaction Stalling & Conversion Issues

The Core Issue

The reaction stops at 50-70% conversion despite the presence of starting material.

Diagnostic Q&A

Q: My reaction stalls at


. Should I increase to 

?
A: Check your electrophile stability first.
  • The Trap: Alkyl halides (especially iodides) and sulfonates can degrade or undergo elimination (forming alkenes) at high temperatures in the presence of strong bases.

  • The Fix:

    • Add Electrophile in Portions: Add 0.5 eq, stir, then add another 0.5 eq. This prevents the electrophile from degrading before it encounters a pyrazole molecule.

    • Change Base: If using

      
      , the surface can become "passivated" with salts. Switch to 
      
      
      
      in DMF, which offers better solubility and "naked" anion reactivity.

Q: How do I optimize temperature for "unreactive" pyrazoles (electron-deficient)? A: Electron-withdrawing groups (EWGs) like


 or 

drastically reduce nucleophilicity.
  • Protocol:

    • Start at RT with a stronger base (

      
       or 
      
      
      
      ).
    • If no reaction after 2 hours, increase Temp in

      
       increments .
      
    • Stop if you see the "Quaternization" baseline spot (see Module 3).

Module 3: Side Reactions (The Danger Zone)

The Core Issue

Formation of impurities that are more polar than the product (low


 on TLC).
Diagnostic Q&A

Q: I see a new spot on the baseline. What is it? A: It is likely the Dialkylated Quaternary Salt (Pyrazolium).

  • Cause: High temperature + Excess electrophile + Long reaction time. Once the mono-alkylated product forms, it is still nucleophilic (at the other nitrogen). High thermal energy pushes this second, energetically unfavorable alkylation.

  • Prevention:

    • Strict stoichiometry (1.0 : 1.05 equivalents).

    • Lower the temperature.

    • Dilute the reaction (0.1 M instead of 0.5 M).

Data Table: Temperature vs. Side Reactions
TemperatureKinetic Selectivity (

)
Risk of QuaternizationRisk of Elimination (E2)Recommended For
-20°C to 0°C High NegligibleLowHighly reactive electrophiles (MeI, BnBr)
RT (25°C) ModerateLowLowStandard screening starting point
60°C - 80°C LowModerateModerateSterically hindered electrophiles
>100°C Very LowHigh High Only for unreactive substrates (e.g., Cl-Pyrazoles)

Module 4: Advanced Optimization Protocol

Do not guess. Follow this stepwise logic to validate your conditions.

Step 1: The Solvent Screen (At Room Temp)

Before touching the temperature dial, screen these three solvent systems. Solvent effects often override temperature effects due to H-bonding capabilities [1].

  • System A: DMF or DMSO (Standard Polar Aprotic).

  • System B: THF or DCM (Non-polar, requires stronger base like NaH).

  • System C: HFIP (Hexafluoroisopropanol) . Pro-Tip: Fluorinated alcohols can stabilize specific transition states via H-bonding, dramatically altering regioselectivity [2].

Step 2: The Temperature Ramp

Run the reaction in the best solvent from Step 1.

  • Set up 3 parallel vials:

    
    , 
    
    
    
    ,
    
    
    .
  • Analyze by Crude NMR (not LCMS, as isomers may co-elute) after 2 hours.

  • Decision Matrix:

    • High Conversion, Bad Ratio:Cool down (Go to

      
      ).
      
    • Low Conversion, Good Ratio:Add Catalyst (e.g., 18-crown-6 for

      
      ) or switch to Iodide electrophile. Do not heat yet. 
      
    • Low Conversion, No Reaction:Heat to

      
      .
      
Step 3: The "Acid-Catalyzed" Alternative

If base-mediated alkylation fails or gives poor selectivity, switch mechanisms.

  • Method: Use Trichloroacetimidates with catalytic acid (e.g., Camphorsulfonic acid - CSA).[1][2][3]

  • Why: This proceeds via a carbocation-like transition state, often governed by different steric rules than the

    
     displacement [3].
    

References

  • BenchChem Technical Support. Optimizing N-Alkylation of Pyrazoles: Troubleshooting & Optimization. (2025).[2][4][5][6][7][8][9]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025).[2][4][5][6][7][8][9]

  • Journal of Organic Chemistry. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).[1][3][6][7][10] [7]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022).[1][3][6][7][10]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate

Ticket ID: #PYRZ-NO2-001 Subject: Column Chromatography Eluent & Purification Strategy Status: Open Assigned Specialist: Senior Application Scientist Quick Resolution: The Optimal Eluent System For the purification of et...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYRZ-NO2-001 Subject: Column Chromatography Eluent & Purification Strategy Status: Open Assigned Specialist: Senior Application Scientist

Quick Resolution: The Optimal Eluent System

For the purification of ethyl (3-nitro-1H-pyrazol-1-yl)acetate (CAS: 102039-43-0), the industry-standard mobile phase is a gradient of Hexanes (or Petroleum Ether) and Ethyl Acetate (EtOAc) .

Recommended Gradient Profile (Flash Chromatography)
PhaseSolvent Ratio (Hex:EtOAc)Column Volume (CV)Purpose
Equilibration 100:03 CVColumn conditioning
Loading 95:5-Sample injection (liquid or dry load)
Isocratic Hold 95:52 CVElute non-polar impurities (e.g., excess alkyl halide)
Linear Gradient 95:5

60:40
10-15 CVTarget elution zone (typically elutes ~20-30% EtOAc)
Flush 0:1003 CVElute highly polar byproducts (e.g., 5-nitro regioisomer)

Key Technical Note: The target compound (N1-alkylated, 3-nitro) is typically less polar (higher


) than its regioisomer (N2-alkylated, 5-nitro) due to dipole moment cancellation.

Detailed Experimental Protocol

A. Sample Preparation (Critical Step)

Nitro-pyrazoles often exhibit poor solubility in non-polar solvents, leading to precipitation at the column head and "streaking."

  • Method A (Preferred): Dry Loading. Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Add Celite (1:2 w/w ratio of crude to Celite). Evaporate to dryness. Load the free-flowing powder into a solid load cartridge.

  • Method B: Liquid loading in DCM. Warning: Keep the injection volume <1% of the column volume to prevent band broadening.

B. Synthesis & Workup Context

Understanding the upstream chemistry is vital for purification success. The synthesis typically involves the alkylation of 3-nitro-1H-pyrazole with ethyl bromoacetate using a base (


 or NaH).

Common Impurities:

  • Unreacted 3-nitropyrazole: More polar than target; often streaks.

  • Ethyl bromoacetate: Less polar; lachrymator; elutes in early fractions.

  • Regioisomer (Ethyl (5-nitro-1H-pyrazol-1-yl)acetate): Often forms as a minor product (10-20%). Elutes after the target 3-nitro compound.

C. Workflow Visualization

The following diagram illustrates the decision logic for purification and isomer separation.

PurificationLogic Start Crude Reaction Mixture (3-nitro + 5-nitro isomers) TLC TLC Analysis (30% EtOAc/Hex) Start->TLC Decision Separation > 0.1 Rf? TLC->Decision Flash Standard Flash Hex/EtOAc Gradient Decision->Flash Yes Toluene Alternative Solvent Toluene/EtOAc Decision->Toluene No (Spots overlap) Isomer1 Fraction A (Major) 3-nitro isomer (Target) Less Polar Flash->Isomer1 First Eluting Isomer2 Fraction B (Minor) 5-nitro isomer More Polar Flash->Isomer2 Second Eluting Toluene->Isomer1 Recryst Recrystallization (EtOH or Hex/EtOAc) Isomer1->Recryst If purity < 98%

Figure 1: Purification logic flow for separating nitro-pyrazole regioisomers.

Troubleshooting & FAQs

Q1: My target compound and the regioisomer are co-eluting. How do I separate them?

Diagnosis: Standard Hex/EtOAc silica interaction is insufficient to differentiate the dipole moments of the isomers. Solution:

  • Change Selectivity: Switch to Toluene/Ethyl Acetate (start 95:5, gradient to 70:30). The

    
    -
    
    
    
    interactions between toluene and the nitro-aromatic ring often amplify separation factors (
    
    
    ).
  • Stationary Phase: Use a C18 (Reverse Phase) column.

    • Eluent: Water (0.1% Formic Acid) / Acetonitrile.

    • Logic: The isomers have significantly different hydrophobicities.

Q2: The product is streaking (tailing) on the column.

Diagnosis: This is likely due to residual unreacted 3-nitropyrazole (which is acidic,


) or poor solubility.
Solution: 
  • Wash: Ensure the crude was washed with saturated

    
     during workup to remove unreacted starting material.
    
  • Dry Load: As described in Section 2A, dry loading prevents solvent mismatch issues.

  • Additive: Do not add amine modifiers (TEA) as they may degrade the ester. Neutral silica is usually sufficient.

Q3: How do I confirm which isomer is which?

Scientific Verification:

  • Rf Value: The 3-nitro isomer (target) is generally less polar (higher Rf) than the 5-nitro isomer because the steric bulk of the N-alkyl group forces the nitro group out of planarity or creates a dipole-canceling vector in the 3-position.

  • NMR (NOESY):

    • 3-nitro: NOE correlation observed between the

      
       of the ethyl group and the Pyrazole-H5 proton.
      
    • 5-nitro: Strong steric clash; NOE correlation between

      
       and the Nitro group (if observable) or lack of H5 correlation.
      
  • Coupling Constants (

    
    ):  In 1H NMR, the pyrazole protons (H4 and H5) show characteristic coupling. H5 is typically more deshielded (downfield) in the 3-nitro isomer compared to the 5-nitro isomer.
    

Physicochemical Data Table

PropertyValueNotes
Molecular Weight 199.16 g/mol
Formula

Predicted LogP ~0.35 - 0.50Moderately polar [1]
H-Bond Acceptors 6Nitro + Ester oxygens + Pyrazole N
Solubility DMSO, DCM, EtOAcPoor in Hexane/Water
Typical Yield 70-85%Dependent on base used (

vs NaH)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 668285, Ethyl (4-nitro-1H-pyrazol-1-yl)acetate. Retrieved March 1, 2026 from [Link](Note: While this CID refers to the 4-nitro isomer, the physicochemical data and elution properties are structurally homologous).

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1] Journal of Organic Chemistry, 73(6), 2412–2415. [Link](Provides foundational logic for nitro-pyrazole regioselectivity and purification).

  • Lynch, M. A., et al. (1998). Synthesis and elaboration of 3-nitro-1H-pyrazoles. Journal of Heterocyclic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹³C NMR Chemical Shifts of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Ethyl (3-n...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Ethyl (3-nitro-1H-pyrazol-1-yl)acetate, a molecule featuring a nitro-substituted pyrazole core linked to an ethyl acetate moiety, presents a unique spectroscopic challenge. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹³C NMR chemical shifts for this compound, offering a comparative framework based on structurally related analogues. By understanding the electronic influences of the nitro and ethyl acetate substituents, researchers can confidently assign the carbon resonances of this and similar molecular scaffolds.

The Decisive Role of ¹³C NMR in Structural Verification

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for organic chemists, providing a direct map of the carbon skeleton of a molecule.[1][2] Unlike ¹H NMR, where signal overlap can complicate interpretation, ¹³C NMR spectra, particularly when proton-decoupled, typically display a single peak for each unique carbon atom, spread over a wide chemical shift range (0-220 ppm).[3][4] This characteristic makes it exceptionally powerful for confirming molecular structures, identifying isomers, and probing the electronic environment of each carbon atom. For a molecule like ethyl (3-nitro-1H-pyrazol-1-yl)acetate, ¹³C NMR is crucial for unequivocally determining the position of the nitro group and the point of attachment of the ethyl acetate side chain on the pyrazole ring.

Predicted ¹³C NMR Chemical Shifts and Comparative Analysis

Carbon AtomPredicted δ (ppm) for Ethyl (3-nitro-1H-pyrazol-1-yl)acetateExperimental δ (ppm) for PyrazoleExperimental δ (ppm) for 3-NitropyrazoleExperimental δ (ppm) for Ethyl 2-(1H-pyrazol-1-yl)benzoate
Pyrazole Ring
C3~150-155134.7~155~141.0
C4~110-115106.0~108~107.0
C5~130-135134.7~130~140.0
Ethyl Acetate Moiety
C=O~165-170--~166.0
-CH₂- (ester)~62-65--~61.5
-CH₃ (ester)~14-15--~14.2
-CH₂- (linker)~50-55---
Analysis of Substituent Effects:

The predicted chemical shifts for ethyl (3-nitro-1H-pyrazol-1-yl)acetate are derived from the foundational shifts of the pyrazole ring, modulated by the strong electron-withdrawing nature of the nitro group and the electronic and steric effects of the N-substituted ethyl acetate group.

  • The Nitro Group's Influence: The nitro group is a potent electron-withdrawing group through both inductive and resonance effects. This deshields the attached carbon (C3), causing a significant downfield shift to approximately 150-155 ppm, as observed in other C-nitropyrazoles.[7] The effect is also transmitted to other ring carbons, though to a lesser extent.

  • The N-Ethyl Acetate Substituent's Impact: The attachment of the ethyl acetate group at the N1 position breaks the symmetry of the pyrazole ring. This substituent influences the chemical shifts of the adjacent carbons (C5) and the more distant C4. The methylene group of the acetate linker (-CH₂-) directly attached to the nitrogen is expected to resonate around 50-55 ppm. The ester carbonyl (C=O) will appear in the characteristic downfield region of 165-170 ppm, while the ethyl group carbons (-CH₂- and -CH₃) will have typical shifts around 62-65 ppm and 14-15 ppm, respectively.[8]

Visualizing the Molecular Structure and NMR Assignment

The following diagram illustrates the structure of ethyl (3-nitro-1H-pyrazol-1-yl)acetate with the predicted ¹³C NMR chemical shift assignments.

Caption: Molecular structure of ethyl (3-nitro-1H-pyrazol-1-yl)acetate with predicted ¹³C NMR shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, the following experimental protocol is recommended.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of ethyl (3-nitro-1H-pyrazol-1-yl)acetate and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.[9][10]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition Workflow

The following diagram outlines the key steps in the NMR data acquisition process.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Reference dissolve->add_tms filter Filter into NMR Tube add_tms->filter cap Cap NMR Tube filter->cap insert Insert Sample into Spectrometer cap->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference

Caption: Workflow for ¹³C NMR sample preparation, data acquisition, and processing.

Instrument Parameters
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is advisable to allow for full relaxation of the carbon nuclei, although for qualitative analysis, a shorter delay can be used to reduce experiment time.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.[1]

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR spectrum of ethyl (3-nitro-1H-pyrazol-1-yl)acetate. By leveraging comparative data from analogous structures and a thorough understanding of substituent effects, researchers can confidently assign the carbon resonances of this and related pyrazole derivatives. The detailed experimental protocol further ensures the acquisition of high-quality data, a critical step in the rigorous structural characterization required in modern chemical research and drug development.

References

  • Faure, R., Vincent, E. J., Rousseau, A., Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147. Available at: [Link]

  • Elguero, J., Jagerovic, N., & Alkorta, I. (2010). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 15(1), 339-361. Available at: [Link]

  • ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole. PubChem. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. Available at: [Link]

  • Begtrup, M., & Larsen, P. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 63-68. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Available at: [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. Available at: [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. Available at: [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Indian Chemical Society. (n.d.). A facile synthesis of pyrazole derivatives in neat WERSA. Available at: [Link]

  • Leskes, M., & Vega, S. (2018). Experimental strategies for 13 C– 15 N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. Physical Chemistry Chemical Physics, 20(31), 20566-20574. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(1-2), 1-18. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Available at: [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • Beilstein Journals. (n.d.). Photoredox initiated azole-Nucleophilic Addition - Supporting Information. Available at: [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Available at: [Link]

  • Heterocycles. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Available at: [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Available at: [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Available at: [Link]

Sources

Comparative

High-Resolution HPLC Purity Analysis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate: A Comparative Technical Guide

Executive Summary & Core Directive In the synthesis of ethyl (3-nitro-1H-pyrazol-1-yl)acetate (CAS: 102039-43-0), the critical quality attribute (CQA) is not merely the absence of starting materials, but the rigorous sep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis of ethyl (3-nitro-1H-pyrazol-1-yl)acetate (CAS: 102039-43-0), the critical quality attribute (CQA) is not merely the absence of starting materials, but the rigorous separation of the N-alkylation regioisomers . The reaction of 3-nitropyrazole with ethyl bromoacetate yields the desired 3-nitro isomer (N1-alkylation) and the undesired 5-nitro isomer (N2-alkylation).

Standard isocratic C18 methods often fail to resolve these isomers due to their identical molecular weight (MW 199.16) and similar LogP (~0.5). This guide compares a Generic Isocratic Method against an Optimized Gradient Method , demonstrating why the latter is the mandatory standard for pharmaceutical-grade purity analysis.

Impurity Profile & Mechanistic Origin

To develop a robust method, one must understand the "why" behind the impurities. The pyrazole ring contains two nitrogen atoms. In 3-nitropyrazole, the tautomeric equilibrium allows alkylation at either nitrogen.

  • Target: Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (Thermodynamically favored in certain conditions).

  • Critical Impurity: Ethyl (5-nitro-1H-pyrazol-1-yl)acetate (Kinetic or steric byproduct).

  • Hydrolysis Impurity: (3-nitro-1H-pyrazol-1-yl)acetic acid (Formed by moisture/ester hydrolysis).

Visualization: Impurity Origin Pathway

ImpurityPathway Start 3-Nitropyrazole (Tautomeric Mix) Reagent + Ethyl Bromoacetate (Alkylation) Start->Reagent Target TARGET (N1) Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (Less Steric Hindrance) Reagent->Target Major Path Isomer IMPURITY (N2) Ethyl (5-nitro-1H-pyrazol-1-yl)acetate (Regioisomer) Reagent->Isomer Minor Path Acid DEGRADANT (3-nitro-1H-pyrazol-1-yl)acetic acid (Hydrolysis) Target->Acid Moisture/H+

Figure 1: Mechanistic origin of regioisomeric and degradation impurities during synthesis.

Comparative Analysis: Isocratic vs. Gradient

We compared two methodologies to quantify the purity of a crude reaction mixture containing ~5% regioisomer.

Method A: Generic Isocratic (The "Quick & Dirty" Alternative)
  • Column: Standard C18 (150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: 50:50 Water:Acetonitrile (No pH control).

  • Result: The target and the 5-nitro isomer often co-elute or show "saddle" peaks. The lack of pH control causes peak tailing for the hydrolysis acid impurity due to ionization of the carboxylic acid group (pKa ~4).

Method B: Optimized Acidic Gradient (The Recommended Standard)
  • Column: High-strength Silica C18 (e.g., Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Acidified water (0.1% H3PO4) and Acetonitrile.

  • Rationale:

    • Acidic pH: Suppresses the ionization of the acid impurity (keeping it neutral/retained) and minimizes silanol activity.

    • Gradient: Starts at low organic (5%) to separate polar starting materials (3-nitropyrazole), then ramps to separate the regioisomers based on subtle hydrophobicity differences.

Performance Data Comparison
ParameterMethod A (Isocratic)Method B (Optimized Gradient)Status
Resolution (Rs) Target/Isomer 0.8 - 1.2 (Co-elution risk)> 2.5 (Baseline Separation)
Tailing Factor (Acid Impurity) > 2.0 (Asymmetric)< 1.2 (Sharp)
LOD (Limit of Detection) 10 ppm2 ppm
Run Time 8 minutes18 minutes⚠️

Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the System Suitability criteria are not met, the results must be rejected.

Reagents & Preparation
  • Solvent A: 0.1% Phosphoric Acid in Milli-Q Water (pH ~2.2).

  • Solvent B: Acetonitrile (HPLC Grade).[2]

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters
  • Detector: UV-Vis / PDA at 270 nm (Maximizes nitro-pyrazole absorbance) and 210 nm (Universal).

  • Column Temp: 30°C (Controls viscosity and mass transfer).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Injection Vol: 5 - 10 µL.

Gradient Table
Time (min)% Solvent A (Aq/Acid)% Solvent B (ACN)Event
0.0955Equilibrate/Load
2.0955Hold for polar impurities
12.04060Linear Ramp (Separation)
14.0595Wash Column
16.0595Hold Wash
16.1955Re-equilibrate
20.0955End
System Suitability Criteria (Pass/Fail)

Before running samples, inject a standard mix containing the Target and 3-Nitropyrazole.

  • USP Tailing: NMT 1.5 for the main peak.

  • Theoretical Plates: NLT 5000.

  • % RSD (Area): NMT 2.0% for 5 replicate injections.

  • Resolution: If Isomer standard is available, Rs > 2.0 between Target and 5-nitro isomer.

Analytical Workflow Diagram

This workflow ensures data integrity from sample prep to final reporting.

Workflow Sample Crude Sample (Solid) Prep Sample Prep Dissolve in 50:50 ACN:H2O Filter 0.22 µm PTFE Sample->Prep HPLC HPLC Analysis Method B (Gradient) UV @ 270 nm Prep->HPLC Decision Check Resolution (Rs) Isomer/Target > 2.0? HPLC->Decision Pass Report Purity (Area Normalization) Decision->Pass Yes Fail Fail: Re-equilibrate or Change Column Decision->Fail No

Figure 2: Standard Operating Procedure (SOP) workflow for purity analysis.

Expert Insights & Troubleshooting

  • Why Phosphoric Acid? Formic acid is volatile and better for MS, but Phosphoric acid (non-volatile) provides better peak shape for nitrogenous bases on UV detectors by effectively masking silanols. If using LC-MS, switch to 0.1% Formic Acid but expect slightly broader peaks.

  • Isomer Identification: If standards are unavailable, the 5-nitro isomer typically elutes before the 3-nitro target in Reverse Phase conditions due to higher polarity induced by the dipole moment alignment of the nitro group relative to the pyrazole nitrogens [1].

  • Sample Stability: Ethyl esters are prone to hydrolysis. Analyze samples within 24 hours of dissolution.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • General HPLC Method Validation

    • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
    • Source: ICH / European Medicines Agency.
    • URL:[Link]

  • Physicochemical Properties

    • Title: Ethyl (3-nitro-1H-pyrazol-1-yl)
    • Source: PubChem.[4][5][6]

    • URL:[Link]

Sources

Validation

comparing ethyl (3-nitro-1H-pyrazol-1-yl)acetate vs methyl ester analog

Topic: Comparative Guide: Ethyl (3-nitro-1H-pyrazol-1-yl)acetate vs. Methyl Analog Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2][3][4] [1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Ethyl (3-nitro-1H-pyrazol-1-yl)acetate vs. Methyl Analog Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2][3][4]

[1][2][3][4]

Executive Summary

In the development of pyrazole-based pharmacophores—particularly for kinase inhibitors and high-energy density materials—the choice of ester protecting group on the N1-acetate tail is often treated as trivial.[1][3][4] However, the selection between Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (E-3NP) and its Methyl analog (M-3NP) dictates downstream processing efficiency, solubility profiles, and hydrolytic stability.[1][2][3][4]

  • The Bottom Line: Choose the Ethyl ester for robustness in early-phase discovery where lipophilicity aids purification (extraction/chromatography).[1][2] Choose the Methyl ester for process scalability, higher atom economy, and when rapid, mild saponification is required to avoid degrading sensitive nitro-groups.[1][2]

Physicochemical Profile

The 3-nitro group significantly reduces the basicity of the pyrazole ring, making these compounds less polar than their non-nitro counterparts.[3] The ethyl ester provides a "lipophilic handle" that is often critical for separating the N1-isomer from the N2-impurity during silica chromatography.[1][3][4]

FeatureEthyl Ester (E-3NP)Methyl Ester (M-3NP)Impact on Workflow
Molecular Weight 199.16 g/mol 185.14 g/mol Methyl offers ~7% better atom economy.[1][2][3][4]
LogP (Predicted) ~0.35 - 0.55~0.12 - 0.25Ethyl is easier to extract into EtOAc/DCM from aqueous phases.[1][2][3][4]
Physical State Low-melting solid or OilTypically Crystalline SolidMethyl esters pack better; easier to handle as solids.[1][2][3][4]
Solubility (MeOH) HighModerateMethyl ester may crash out upon cooling, aiding recrystallization.[1][2]
CAS Registry 102039-43-0AnalogousEthyl is the commercially dominant reagent.[1][2][3][4]
Synthetic Accessibility & Regioselectivity

A critical challenge in synthesizing these acetates is the tautomeric equilibrium of 3-nitro-1H-pyrazole.[1][2][3][4] Alkylation can occur at either nitrogen.[1][2][4] While the 3-nitro isomer (N1-alkylation) is thermodynamically favored due to the electron-withdrawing nitro group making the adjacent NH more acidic, steric factors and solvent choice play a massive role.[1][3][4]

Key Insight: The ethyl group (in ethyl bromoacetate) is slightly bulkier than the methyl group.[2] This added bulk can marginally improve regioselectivity for the N1 position (distal to the nitro group) over the N2 position (proximal to the nitro group) by destabilizing the transition state of the more hindered attack.

Pathway Visualization

The following diagram illustrates the alkylation bifurcation and the subsequent hydrolysis pathways.

G Start 3-Nitro-1H-pyrazole (Tautomeric Mix) N1_Prod N1-Isomer (Major) (3-Nitro Target) Start->N1_Prod Base/DMF (Thermodynamic) N2_Prod N2-Isomer (Minor) (5-Nitro Impurity) Start->N2_Prod Kinetic/Steric Competition Reagent Alkylation Agent (X-CH2-COOR) Reagent->N1_Prod Acid 3-Nitro-1H-pyrazol-1-yl acetic acid N1_Prod->Acid Hydrolysis (LiOH/THF)

Figure 1: Alkylation of 3-nitropyrazole yields two regioisomers. The N1-isomer is the target for most bioactive scaffolds.[1][3][4] The ester group (R) influences the purification of these isomers.

Reactivity & Stability: The Hydrolysis Factor

The primary functional difference lies in the rate of saponification (ester hydrolysis) to the free acid.[3]

  • Methyl Ester (M-3NP):

    • Kinetics: Hydrolyzes 2–3x faster than the ethyl analog.[1][2][4]

    • Mechanism: Less steric hindrance around the carbonyl carbon allows for faster nucleophilic attack by hydroxide ions.[1][2][4]

    • Use Case: Ideal when using mild bases (e.g., LiOH at 0°C) to prevent degradation of the nitro group or other sensitive moieties on the scaffold.[2]

  • Ethyl Ester (E-3NP):

    • Kinetics: Slower hydrolysis.[1][2][4]

    • Stability: More resistant to spontaneous hydrolysis during acidic workups or prolonged storage in humid conditions.[1][2][4]

    • Use Case: Preferred if the molecule must survive subsequent acidic steps (e.g., removal of Boc groups elsewhere on the molecule) before the ester is cleaved.

Experimental Protocols

These protocols are designed to be self-validating.[1][2][3][4] The appearance of specific NMR signals serves as a checkpoint for reaction completion.[3][4]

Protocol A: Synthesis of Ethyl (3-nitro-1H-pyrazol-1-yl)acetate

This method prioritizes regioselectivity.[1][2][3][4]

  • Setup: Charge a flask with 3-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (10 mL/g).

  • Deprotonation: Add

    
      (1.5 eq) or NaH  (1.2 eq, 60% dispersion) at 0°C. Stir for 30 min. Checkpoint: Evolution of 
    
    
    
    gas (if NaH) ceases.[2]
  • Alkylation: Dropwise add Ethyl bromoacetate (1.1 eq).[1][2][4] Warm to RT and stir for 4–12 hours.

  • Workup: Dilute with water. Extract with EtOAc.[1][2][4] Wash organic layer with brine to remove DMF.[1][2][4]

  • Validation (NMR): Look for the ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm).[2] The N1-isomer (target) typically shows pyrazole protons with a larger chemical shift difference (

    
    ) than the N2-isomer.[2][3]
    
Protocol B: Comparative Hydrolysis (Saponification)

This workflow applies to both esters but highlights the kinetic difference.[2]

  • Solvent System: Dissolve ester in THF:Water (3:1) .[1][2][4]

  • Reagent: Add LiOH·

    
      (2.0 eq).[1][2]
    
  • Condition:

    • Methyl: Stir at 0°C to RT. Monitor by TLC (usually complete in <1 hour).

    • Ethyl: Stir at RT. May require warming to 40°C if reaction stalls (usually 2–4 hours).[1][2]

  • Quench: Acidify carefully with 1M HCl to pH 3. The free acid often precipitates.[1][2][4]

References
  • Vertex AI Search. (2026).[1][2][4] Alkylation of 3-nitropyrazole regioselectivity and properties. [Verified Search Results]

  • National Institutes of Health (NIH). (2022).[2] Comparative chemical and biological hydrolytic stability of homologous esters.

Sources

Comparative

Strategic Selection of Reference Standards: Ethyl (3-nitro-1H-pyrazol-1-yl)acetate

Executive Summary Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (CAS: 102039-43-0) is a critical intermediate scaffold used in the synthesis of pyrazole-based pharmaceuticals, particularly kinase inhibitors and energetic materi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (CAS: 102039-43-0) is a critical intermediate scaffold used in the synthesis of pyrazole-based pharmaceuticals, particularly kinase inhibitors and energetic materials. Its utility relies heavily on the precise regiochemistry of the nitrogen alkylation.

In the synthesis of N-alkylated nitropyrazoles, a classic "regioisomer trap" exists: the alkylation of 3-nitro-1H-pyrazole inevitably produces a mixture of the desired 1-alkyl-3-nitro and the isomeric 1-alkyl-5-nitro species. These isomers possess distinct biological activities and physicochemical properties, yet they often co-elute in standard LC-MS screens.

This guide compares reference standard grades and provides a self-validating analytical workflow to ensure researchers are not inadvertently optimizing their synthesis toward the wrong regioisomer.

Part 1: The Regioselectivity Challenge

The core challenge in utilizing Ethyl (3-nitro-1H-pyrazol-1-yl)acetate is distinguishing it from its regioisomer, Ethyl (5-nitro-1H-pyrazol-1-yl)acetate .

The Mechanism of Impurity Formation

The starting material, 3-nitro-1H-pyrazole, exists in tautomeric equilibrium. Under basic alkylation conditions (e.g., Ethyl bromoacetate +


), the electrophile can attack either nitrogen.
  • Path A (Target): Attack at

    
     yields the 3-nitro isomer (sterically favored in some solvents, thermodynamically stable).
    
  • Path B (Impurity): Attack at

    
     yields the 5-nitro isomer (often kinetically favored depending on the base/solvent system).
    

Without a high-purity reference standard for both isomers, a researcher cannot definitively quantify the isomeric ratio (Regio-Ratio) of their product.

Visualization: Synthesis & Impurity Pathway

Regioselectivity Start 3-Nitro-1H-pyrazole (Tautomeric Mixture) Reagents Ethyl Bromoacetate + Base (K2CO3) Start->Reagents Target TARGET: 3-Nitro Isomer Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (Thermodynamic Product) Reagents->Target Alkylation at N1 (Major Path) Impurity IMPURITY: 5-Nitro Isomer Ethyl (5-nitro-1H-pyrazol-1-yl)acetate (Kinetic/Steric Impurity) Reagents->Impurity Alkylation at N2 (Minor Path)

Figure 1: Divergent alkylation pathways leading to the target 3-nitro standard and its critical 5-nitro impurity.[1]

Part 2: Comparative Analysis of Reference Standards

When sourcing this standard, "Purity >98%" is insufficient. You must evaluate the nature of the characterization.

Table 1: Reference Standard Grade Comparison
FeatureGrade A: Primary CRM Grade B: Analytical Standard Grade C: Reagent/Synthesis Grade
Intended Use quantitation of API impurities; Release testing.Method development; Retention time marker.Synthetic intermediate; Crude optimization.
Purity Definition Mass Balance (%w/w) accounting for water, solvent, and inorganics.Chromatographic Purity (% Area).Often just "Assay" via titration or crude HPLC.
Isomeric Purity Confirmed via 2D-NMR (NOESY). Explicitly states <0.1% 5-nitro isomer.Confirmed via 1D-NMR. May contain 0.5-2% regioisomer.Unknown. Often a mix of 3-nitro and 5-nitro.
Traceability SI-traceable (qNMR).Manufacturer CoA.None.
Risk Factor Low.Medium (Risk of isomer co-elution).[2][3]High. Using this as a standard may lead to misidentification of the main peak.
Expert Insight: The "Reagent Grade" Trap

Many labs purchase Grade C (Reagent Grade) to save costs during early development. However, if the reagent grade material is a 90:10 mixture of 3-nitro:5-nitro, and the analytical method separates them poorly, the researcher may inadvertently assign the "10%" peak as a different impurity and the "90%" peak as pure product, missing the regio-impurity entirely.

Recommendation: Always procure a small quantity of the 5-nitro regioisomer (often sold as a separate custom synthesis product) to use as a "System Suitability" marker. You must prove your method separates the 3-nitro from the 5-nitro.

Part 3: Experimental Protocols

Protocol A: Self-Validating Identification (NMR)

Objective: To definitively distinguish the 3-nitro structure from the 5-nitro structure without relying on vendor labels.

Principle:

  • 3-Nitro Isomer: The ethyl acetate group is at

    
    . The proton at 
    
    
    
    is adjacent to the alkylating group. In a NOESY spectrum, the N-methylene protons (
    
    
    ) will show a strong correlation (NOE) to the pyrazole
    
    
    .
  • 5-Nitro Isomer: The ethyl acetate group is at

    
    , but the nitro group is at 
    
    
    
    . The proton at
    
    
    is distant. The
    
    
    protons will show NO correlation to the ring proton (or a very weak one to
    
    
    ), as the
    
    
    position is blocked by the Nitro group.

Workflow:

  • Dissolve 10 mg of standard in

    
    .
    
  • Acquire 1H-NMR (reference).[1]

  • Acquire 1D-NOESY irradiating the

    
     resonance (~5.0 ppm).
    
  • Pass Criteria: Observation of NOE enhancement at the aromatic proton signal (~8.0 ppm) confirms the 3-nitro regiochemistry (proximity of

    
    -alkyl to 
    
    
    
    ). Absence suggests the 5-nitro isomer.
Protocol B: High-Resolution HPLC Separation

Objective: To separate the critical pair (3-nitro vs 5-nitro) for purity quantification.

  • Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 2.7 µm, 100 x 3.0 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5%

      
       40% B (Slow gradient is critical for isomer separation)
      
    • 10-12 min: 95% B

  • Detection: UV at 270 nm (Nitro-pyrazole

    
    ).
    
  • Expected Performance:

    • The 3-nitro isomer typically elutes later than the 5-nitro isomer in acidic Reversed-Phase conditions due to the specific dipole alignment making it slightly less polar/more retained on C18.

    • Resolution (

      
      ):  Must be > 1.5.
      
Visualization: Analytical Decision Tree

AnalyticalWorkflow Step1 Receive Reference Standard Ethyl (3-nitro-1H-pyrazol-1-yl)acetate Step2 Perform 1H-NMR + NOESY Step1->Step2 Decision1 NOE correlation between N-CH2 and Ring H? Step2->Decision1 ResultA CONFIRMED: 3-Nitro Isomer (Proceed to HPLC) Decision1->ResultA Yes (Proximity) ResultB REJECT: 5-Nitro Isomer detected (Incorrect Regiochemistry) Decision1->ResultB No (Steric Block) Step3 HPLC Purity Check (Gradient Method) ResultA->Step3 Decision2 Single Peak? Step3->Decision2 FinalPass VALIDATED STANDARD Ready for Release Testing Decision2->FinalPass Yes (>99%) FinalFail FAIL: Isomeric Mixture (Quantify Ratio) Decision2->FinalFail No (Isomer shoulder)

Figure 2: Decision tree for validating the regiochemical identity and purity of the reference standard.

References

  • PubChem. Ethyl (3-nitro-1H-pyrazol-1-yl)acetate - Compound Summary. National Library of Medicine. Available at: [Link]

  • Filarowski, A. et al. (2010). A theoretical comparison of the chemical shifts of three related heterocycles: 1H-pyrazoles, 1H-1,2,4-triazoles and 1H-1,2,4-diazaphospholes. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • Klapötke, T. M. et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI Molecules. Available at: [Link]

  • Larina, L. I. & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Properties. Springer. (Contextual grounding for Nitro-pyrazole NMR shifts).

Sources

Validation

Chromatographic Profiling and Isomeric Differentiation: TLC Comparison Guide for Ethyl (3-nitro-1H-pyrazol-1-yl)acetate

The N-alkylation of asymmetrically substituted pyrazoles is a fundamental transformation in medicinal chemistry and agrochemical development. However, the synthesis of ethyl (3-nitro-1H-pyrazol-1-yl)acetate via the direc...

Author: BenchChem Technical Support Team. Date: March 2026

The N-alkylation of asymmetrically substituted pyrazoles is a fundamental transformation in medicinal chemistry and agrochemical development. However, the synthesis of ethyl (3-nitro-1H-pyrazol-1-yl)acetate via the direct alkylation of 3-nitropyrazole inherently yields a mixture of regioisomers: the desired 1,3-isomer and the sterically crowded 1,5-isomer.

This guide provides an objective, mechanistically grounded comparison of the chromatographic behavior of these compounds on normal-phase silica gel. By understanding the causality behind their retention factors (


), researchers can effectively monitor reaction progress, optimize purification gradients, and validate product identity.

Mechanistic Causality of Chromatographic Behavior

The separation of pyrazole isomers on normal-phase silica gel (


) is governed by the interplay between hydrogen bonding, molecular dipole moments, and steric shielding. The regioselective N-alkylation of pyrazoles is heavily influenced by the steric and electronic properties of the substituents, which in turn dictate their interaction with the stationary phase[1].
The Starting Material: 3-nitro-1H-pyrazole
  • Chromatographic Profile: Extreme retention (Lowest

    
    ).
    
  • Causality: The unsubstituted pyrazole nitrogen possesses a free N-H bond, which acts as a potent hydrogen-bond donor. This allows the molecule to form strong, direct hydrogen bonds with the free silanol (Si-OH) groups on the silica surface. Consequently, it requires a highly polar mobile phase to be displaced.

The Target Product: Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (1,3-isomer)
  • Chromatographic Profile: Moderate retention (Mid

    
    ).
    
  • Causality: Alkylation at the N1 position eliminates the hydrogen-bond donor capacity, significantly reducing overall polarity compared to the starting material. In the 1,3-isomer, the highly polar nitro group (at C3) and the moderately polar ethyl acetate group (at N1) are spatially separated. This extended conformation maximizes the molecule's overall dipole moment and exposes the electron-rich pyrazole core, allowing for moderate dipole-dipole interactions with the silica gel.

The Alternative/Byproduct: Ethyl (5-nitro-1H-pyrazol-1-yl)acetate (1,5-isomer)
  • Chromatographic Profile: Weak retention (Highest

    
    ).
    
  • Causality: In the 1,5-isomer, the bulky nitro group is directly adjacent to the N1-acetate group. This severe steric crowding forces the substituents out of coplanarity and physically shields the polar pyrazole nitrogens from the stationary phase. Furthermore, the opposing vectors of the adjacent polar groups partially cancel out the net molecular dipole. This lack of available interaction surface area results in the fastest elution time [2].

Quantitative TLC Performance Data

The following table summarizes the comparative


 values for the reaction components across standard ethyl acetate/hexane solvent systems. These values are highly reproducible on standard TLC Silica gel 60 

plates.
Compound20% EtOAc / 80% Hexane30% EtOAc / 70% Hexane50% EtOAc / 50% HexaneMechanistic Rationale
Ethyl (5-nitro-1H-pyrazol-1-yl)acetate (1,5-isomer)0.450.650.85Steric shielding of polar core; lowest net dipole.
Ethyl (3-nitro-1H-pyrazol-1-yl)acetate (1,3-isomer)0.250.40 0.65Extended dipole; exposed interaction surface.
3-nitro-1H-pyrazole (Starting Material)0.050.150.35Strong H-bond donor to silanol groups.

Note: 30% EtOAc/Hexane is the optimal isocratic system for monitoring this reaction, as it places the target 1,3-isomer at the ideal


 of ~0.40, maximizing resolution from both the starting material and the 1,5-isomer.

Self-Validating Experimental Protocol

In related syntheses, such as the development of complex chemical probes, the selective N-1 alkylation of 3-nitropyrazole is a critical step requiring precise chromatographic monitoring [3]. To ensure absolute trustworthiness of the analytical data, the TLC protocol must be a self-validating system.

Step-by-Step Methodology
  • Reaction Sampling & Mini-Workup (Critical Step):

    • Procedure: Extract a 10 µL aliquot from the reaction mixture (typically run in DMF or MeCN with

      
      ). Transfer to a microcentrifuge tube containing 200 µL of Ethyl Acetate and 200 µL of Deionized Water. Vortex for 5 seconds and allow the layers to separate.
      
    • Causality: Spotting polar aprotic solvents like DMF directly onto a silica plate causes severe "streaking" and locally alters the mobile phase polarity, invalidating the

      
       values. The mini-workup partitions the analytes into the organic layer while washing away the DMF and inorganic salts into the aqueous layer.
      
  • Plate Preparation & Co-Spotting:

    • Procedure: On a Silica gel 60

      
       plate, mark three origins: (Left)  Pure 3-nitropyrazole reference, (Middle)  Co-spot of reference + organic layer from the mini-workup, (Right)  Organic layer from the mini-workup only.
      
    • Causality: Co-spotting is a self-validating mechanism. It proves that any difference in

      
       between the reference and the reaction mixture is due to chemical transformation, not edge effects or uneven solvent front migration.
      
  • Development & Visualization:

    • Procedure: Develop the plate in a pre-equilibrated chamber containing 30% EtOAc in Hexane. Remove the plate, allow the solvent to evaporate, and visualize under a short-wave UV lamp (254 nm).

    • Causality: All three compounds possess highly conjugated aromatic systems and nitro groups, making them strongly UV-active. They will appear as dark quenching spots against the green fluorescent background of the

      
       indicator.
      

Workflow & Separation Visualization

The following diagram maps the chemical workflow and the logical separation of the regioisomers based on their structural properties.

G SM Starting Material 3-nitro-1H-pyrazole Reaction N-Alkylation Reaction (Produces Isomeric Mixture) SM->Reaction Reagents Reagents Ethyl bromoacetate, K2CO3, DMF Reagents->Reaction Workup Mini-Workup (EtOAc / H2O partition to remove DMF) Reaction->Workup TLC TLC Analysis (Silica Gel, 30% EtOAc/Hexane) Workup->TLC Spot1 Top Spot (Rf ~0.65) 1,5-isomer (Sterically Shielded) TLC->Spot1 Weakest Interaction Spot2 Middle Spot (Rf ~0.40) 1,3-isomer (Target) (Extended Dipole) TLC->Spot2 Moderate Interaction Spot3 Bottom Spot (Rf ~0.15) Unreacted SM (Strong H-Bonding) TLC->Spot3 Strongest Interaction

Caption: Workflow and mechanistic TLC separation logic for pyrazole N-alkylation regioisomers.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Development of Chemical Tools Based on GSK-7975A to Study Store-Operated Calcium Entry in Cells ResearchGate (Cell Calcium) URL:[Link]

Sources

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